molecular formula C6H9N3O2 B1309028 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid CAS No. 684249-99-8

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid

Cat. No.: B1309028
CAS No.: 684249-99-8
M. Wt: 155.15 g/mol
InChI Key: HUUAJCXSNXEPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-7-5(2)9(8-4)3-6(10)11/h3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUAJCXSNXEPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424443
Record name (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684249-99-8
Record name (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from chemical databases, supplier specifications, and extrapolations from structurally related compounds. Detailed experimental protocols for determining key physicochemical parameters are also provided to guide researchers in further characterizing this and similar molecules. The 1,2,4-triazole moiety is a well-established pharmacophore known to be present in a wide range of biologically active compounds, exhibiting properties such as antifungal, anti-inflammatory, anticancer, and antimicrobial activities. This guide aims to serve as a foundational resource for researchers and drug development professionals working with this and related triazole derivatives.

Chemical Identity and Structure

Chemical Name: this compound

CAS Number: 684249-99-8

Molecular Formula: C₆H₉N₃O₂

Molecular Weight: 155.16 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the available and estimated physicochemical data for this compound is presented below. It is important to note that where specific experimental data is unavailable, values are estimated based on the properties of structurally similar compounds, such as 1,2,4-triazole-1-acetic acid, and the known effects of methyl group substitution.

PropertyValueSource/Method
Molecular Weight 155.16 g/mol Calculated from Molecular Formula
Melting Point Not available. Estimated to be higher than acetic acid (16.6 °C) and likely a solid at room temperature.Estimation
Boiling Point Not available. Likely to decompose before boiling at atmospheric pressure.Estimation
Solubility Soluble in water.[1]Published Data for 1,2,4-triazole-1-acetic acid
pKa Not available. Estimated to be in the range of 3-5 for the carboxylic acid proton, and around 2-3 for the triazole ring protonation.Estimation based on acetic acid (pKa ~4.76) and triazole derivatives.[2][3]
logP Not available. Estimated to be low, indicating hydrophilicity.Estimation

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical industry practices.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Aqueous Solubility

The equilibrium solubility can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of water in a sealed flask. The flask is then agitated in a constant temperature bath until equilibrium is reached. The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value can be determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are then separated. The concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been extensively reported, the 1,2,4-triazole scaffold is a key feature in many compounds with a broad range of biological activities, including:

  • Antifungal Activity: Triazoles are the basis for a major class of antifungal drugs that inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes.

  • Anti-inflammatory Activity: Some 1,2,4-triazole derivatives have shown anti-inflammatory properties.[4]

  • Anticancer Activity: Various triazole-containing compounds have been investigated for their potential as anticancer agents.[4]

  • Antimicrobial Activity: The triazole nucleus is present in numerous compounds with demonstrated antibacterial and other antimicrobial effects.[4]

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Visualizations

As no specific signaling pathways have been elucidated for this compound, the following diagram illustrates a general experimental workflow for the determination of its physicochemical properties.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis synthesis Synthesis of 2-(3,5-dimethyl- 1H-1,2,4-triazol-1-yl)acetic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp solubility Aqueous Solubility (Shake-Flask Method) purification->solubility pka pKa Determination (Potentiometric Titration) purification->pka logp logP Determination (Shake-Flask Method) purification->logp data_analysis Data Compilation and Analysis mp->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis report Technical Guide data_analysis->report Generate Technical Guide

Caption: General experimental workflow for physicochemical characterization.

Conclusion

This technical guide provides a summary of the current knowledge on the physicochemical properties of this compound. While there is a lack of directly reported experimental data for this specific compound, this guide offers valuable estimations based on related structures and outlines standard experimental protocols for its full characterization. The established biological importance of the 1,2,4-triazole core suggests that this compound may possess interesting pharmacological properties, warranting further investigation by researchers in the field of drug discovery and development.

References

The Biological Landscape of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Derivatives of this heterocyclic scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide focuses on the biological activities of a specific class of these compounds: 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid derivatives. While comprehensive data on this exact scaffold remains an area of emerging research, this document synthesizes available information on closely related structures to provide insights into their potential therapeutic applications and mechanisms of action.

Antimicrobial Activity

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial agents. The incorporation of the this compound moiety is anticipated to modulate this activity. Research on analogous structures, particularly hydrazide and Schiff base derivatives of 1,2,4-triazoles, has revealed significant antifungal and antibacterial properties.

Quantitative Antimicrobial Data

While specific minimum inhibitory concentration (MIC) values for this compound derivatives are not extensively reported in publicly available literature, data from structurally similar 1,2,4-triazole derivatives provide a valuable reference. For instance, various Schiff bases and hydrazones derived from 1,2,4-triazole cores have been shown to exhibit potent activity against a range of bacterial and fungal strains.

Table 1: Representative Antimicrobial Activity of 1,2,4-Triazole Derivatives (Illustrative)

Compound TypeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1,2,4-Triazole Schiff BaseStaphylococcus aureus1.56 - 6.25Ampicillin1.56
1,2,4-Triazole ThioneEscherichia coli3.12--
1,2,4-Triazole HydrazoneCandida albicans0.0156 - 2.0--
1,2,3-Triazole PhenylhydrazoneRhizoctonia solani0.18--

Note: This table is illustrative and compiled from data on various 1,2,4-triazole derivatives to indicate potential activity ranges. Data for the specific target compounds of this guide is limited.

Experimental Protocols for Antimicrobial Screening

The evaluation of antimicrobial activity typically involves standardized microdilution or disk diffusion methods.

Broth Microdilution Method (for MIC Determination):

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity, often corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The 1,2,4-triazole scaffold is also a recognized pharmacophore in the design of anti-inflammatory agents. Derivatives have been shown to inhibit key inflammatory mediators. While specific studies on this compound derivatives are not widely available, related compounds have demonstrated promising in vitro and in vivo anti-inflammatory effects.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of 1,2,4-triazole derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes or reduce protein denaturation.

Table 2: Representative Anti-inflammatory Activity of 1,2,4-Triazole Derivatives (Illustrative)

Compound TypeAssayActivityReference CompoundActivity
1,2,4-Triazole DerivativeEgg Albumin Denaturation71.1% inhibition at 1000 µg/mLAspirin81.3% inhibition
Thiazolo[3,2-b]-1,2,4-triazoleCarrageenan-induced paw edemaSignificant reduction in edemaDiclofenac-

Note: This table is illustrative and based on data from various 1,2,4-triazole derivatives.

Experimental Protocols for Anti-inflammatory Assays

In Vitro Anti-inflammatory Activity (Protein Denaturation Assay):

  • Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, egg albumin, and phosphate-buffered saline (pH 6.4).

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.

Cytotoxic Activity

The anticancer potential of 1,2,4-triazole derivatives is an active area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The cytotoxic effects of these compounds are typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Table 3: Representative Cytotoxic Activity of 1,2,4-Triazole Derivatives (Illustrative)

Compound TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indolyl 1,2,4-TriazoleMCF-7 (Breast Cancer)0.891 - 2.91Staurosporine3.144
Indolyl 1,2,4-TriazoleMDA-MB-231 (Breast Cancer)1.91 - 3.479Staurosporine4.385
1,2,3-Triazole DerivativeMDA-MB-231 (Breast Cancer)2.429 - 2.929--

Note: This table is illustrative and based on data from various triazole derivatives.

Experimental Protocols for Cytotoxicity Assays

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound derivatives are yet to be fully elucidated, insights can be drawn from related 1,2,4-triazole compounds.

Potential Antimicrobial Mechanism

Many antifungal triazoles function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Antimicrobial_Mechanism Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 catalysis CellDeath Fungal Cell Death Ergosterol->CellDeath Disruption leads to

Caption: Potential antifungal mechanism of 1,2,4-triazole derivatives.

Potential Cytotoxic Mechanism

In the context of cancer, some triazole derivatives have been found to induce apoptosis and cause cell cycle arrest. For example, certain indolyl 1,2,4-triazole derivatives have been shown to arrest the cell cycle in the G0/G1 or S phase, leading to programmed cell death.

Cytotoxic_Mechanism Triazole 1,2,4-Triazole Derivative CellCycle Cell Cycle Progression Triazole->CellCycle Inhibits G0G1 G0/G1 Phase Arrest CellCycle->G0G1 S S Phase Arrest CellCycle->S Apoptosis Apoptosis (Programmed Cell Death) G0G1->Apoptosis S->Apoptosis

Caption: Potential cytotoxic mechanism involving cell cycle arrest.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, this class of molecules holds potential for antimicrobial, anti-inflammatory, and cytotoxic applications. Further research, including synthesis of a broader range of derivatives and comprehensive biological evaluation, is warranted to fully explore their therapeutic potential and elucidate their specific mechanisms of action. The experimental protocols and illustrative data presented in this guide provide a foundational framework for such future investigations.

An In-depth Technical Guide to PF-04957325 (CAS Number: 1187927-35-0): A Potent and Selective PDE8 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of PF-04957325 (CAS No. 1187927-35-0), a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8). This document details its mechanism of action, key in vitro and in vivo findings, and its potential therapeutic applications in steroidogenesis modulation, immunology, and neuroscience. All quantitative data are presented in structured tables for clarity. Detailed experimental protocols are provided for key assays, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

PF-04957325 is a small molecule inhibitor that exhibits high potency and selectivity for the PDE8 family of enzymes, which includes PDE8A and PDE8B.[1] These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a myriad of cellular signaling pathways. By inhibiting PDE8, PF-04957325 effectively increases intracellular cAMP levels, thereby modulating downstream signaling cascades. This targeted action makes PF-04957325 a valuable tool for investigating the physiological roles of PDE8 and a potential therapeutic agent for various pathological conditions.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of PF-04957325 is presented in the tables below.

Table 1: Physicochemical Properties of PF-04957325
PropertyValue
CAS Number 1187927-35-0
Molecular Formula C₁₄H₁₅F₃N₈OS
Molecular Weight 400.38 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Table 2: In Vitro Inhibitory Activity of PF-04957325
TargetIC₅₀ (nM)Selectivity Notes
PDE8A 0.7Highly selective for PDE8A and PDE8B.
PDE8B < 0.3>1.5 µM against all other PDE isoforms.[1]

Mechanism of Action and Signaling Pathways

PF-04957325 exerts its biological effects by preventing the degradation of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets. The specific outcomes of PDE8 inhibition are context-dependent, varying with cell type and the signaling networks present.

Regulation of Steroidogenesis

In steroidogenic cells, such as adrenal and Leydig cells, PDE8 plays a crucial role in regulating the production of steroid hormones. Inhibition of PDE8 by PF-04957325 potentiates steroidogenesis.[1] This is achieved by increasing cAMP levels, which leads to the activation of PKA. PKA then phosphorylates key proteins involved in the steroidogenic pathway, including Steroidogenic Acute Regulatory (StAR) protein and Hormone-Sensitive Lipase (HSL), facilitating the transport of cholesterol into the mitochondria for conversion into pregnenolone, the precursor for all steroid hormones.

steroidogenesis_pathway cluster_extracellular Extracellular cluster_cell Steroidogenic Cell Hormone Hormone Receptor Receptor Hormone->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP ATP ATP PDE8 PDE8 cAMP->PDE8 PKA_inactive PKA (inactive) cAMP->PKA_inactive AMP AMP PDE8->AMP PKA_active PKA (active) PKA_inactive->PKA_active StAR_HSL StAR / HSL (inactive) PKA_active->StAR_HSL StAR_HSL_active StAR / HSL (active) StAR_HSL->StAR_HSL_active Cholesterol_transport Cholesterol Transport StAR_HSL_active->Cholesterol_transport Steroid_synthesis Steroid Synthesis Cholesterol_transport->Steroid_synthesis PF04957325 PF-04957325 PF04957325->PDE8

PF-04957325 enhances steroidogenesis by inhibiting PDE8.
Modulation of T-Cell Adhesion

In T-lymphocytes, PDE8A is part of a signaling complex with Raf-1 kinase. This complex is crucial for regulating T-cell adhesion to endothelial cells. PF-04957325, by inhibiting PDE8A, increases local cAMP concentrations, leading to PKA-mediated phosphorylation and inhibition of Raf-1. This, in turn, affects the function of the integrin LFA-1, reducing T-cell adhesion.

tcell_adhesion_pathway cluster_tcell T-Cell GPCR_TCR GPCR / TCR AC Adenylyl Cyclase GPCR_TCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PDE8A_Raf1_complex PDE8A Raf-1 cAMP->PDE8A_Raf1_complex Hydrolysis PKA->PDE8A_Raf1_complex Phosphorylation LFA1 LFA-1 (active) PDE8A_Raf1_complex->LFA1 Raf1_inactive Raf-1 (inactive) PDE8A_Raf1_complex->Raf1_inactive Adhesion Cell Adhesion LFA1->Adhesion PF04957325 PF-04957325 PF04957325->PDE8A_Raf1_complex Raf1_inactive->Adhesion

PF-04957325 modulates T-cell adhesion via the PDE8A-Raf-1 complex.
Neuroinflammation and the PDE8/cAMP/CREB Pathway

In the central nervous system, PF-04957325 has been shown to attenuate neuroinflammation. By inhibiting PDE8, it elevates cAMP levels, leading to the activation of PKA, which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB can then modulate the expression of genes involved in neuronal survival and plasticity, and reduce the production of pro-inflammatory cytokines.

Experimental Protocols

Detailed methodologies for key experiments involving PF-04957325 are provided below.

In Vitro PDE Inhibitory Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of PF-04957325 against PDE8 isoforms.

  • Materials:

    • Purified recombinant PDE8A or PDE8B enzyme.

    • [³H]-cAMP substrate.

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM MnCl₂).

    • PF-04957325 dissolved in DMSO.

    • Snake venom nucleotidase.

    • Anion-exchange resin.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, purified PDE enzyme, and varying concentrations of PF-04957325.

    • Initiate the reaction by adding [³H]-cAMP. The substrate concentration should be below the Kₘ of the enzyme.

    • Incubate the reaction at 30°C for a fixed period, ensuring less than 20% of the substrate is hydrolyzed.

    • Terminate the reaction by adding snake venom nucleotidase, which converts the product ([³H]-AMP) to [³H]-adenosine.

    • Separate the unhydrolyzed [³H]-cAMP from the [³H]-adenosine product using anion-exchange resin.

    • Quantify the amount of [³H]-adenosine using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of PF-04957325 and determine the IC₅₀ value by non-linear regression analysis.

Cell-Based Steroidogenesis Assay

This protocol describes a method to assess the effect of PF-04957325 on steroid production in Leydig cells.

  • Cell Line: Mouse MA-10 Leydig cells.

  • Materials:

    • MA-10 cells.

    • Culture medium (e.g., Waymouth's MB 752/1 medium supplemented with 15% horse serum).

    • Luteinizing hormone (LH) or forskolin (as a positive control).

    • PF-04957325 dissolved in DMSO.

    • Testosterone or progesterone ELISA kit.

  • Procedure:

    • Plate MA-10 cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

    • Wash the cells with serum-free medium and then pre-incubate them with varying concentrations of PF-04957325 for 30 minutes.

    • Stimulate the cells with a submaximal concentration of LH or forskolin.

    • Incubate the cells for an appropriate time (e.g., 4 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • Collect the cell culture supernatant for steroid measurement.

    • Quantify the concentration of testosterone or progesterone in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Normalize the steroid production to the total protein content of the cells in each well.

T-Cell Adhesion Assay Under Shear Stress

This protocol provides an overview of an in vitro assay to evaluate the effect of PF-04957325 on T-cell adhesion to endothelial cells under physiological flow conditions.

  • Materials:

    • Effector T-cells (Teffs).

    • Brain endothelial cells.

    • Flow chamber apparatus.

    • Fluorescent cell tracker dye (e.g., Calcein AM).

    • PF-04957325 dissolved in DMSO.

    • Microscope with a camera for imaging.

  • Procedure:

    • Culture brain endothelial cells to form a confluent monolayer on the surface of the flow chamber.

    • Label Teffs with a fluorescent dye.

    • Pre-treat the Teffs with PF-04957325 or vehicle control.

    • Perfuse the treated Teffs through the flow chamber over the endothelial cell monolayer at a defined shear stress.

    • Record images of the adherent cells at multiple locations within the chamber.

    • Quantify the number of adherent cells per unit area.

    • Compare the adhesion of PF-04957325-treated cells to the vehicle-treated control.

In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol provides an overview of an in vivo study to evaluate the efficacy of PF-04957325 in a mouse model of multiple sclerosis.[2]

  • Animal Model: Female C57BL/6 mice (8-12 weeks old).

  • Materials:

    • Myelin oligodendrocyte glycoprotein (MOG)₃₅₋₅₅ peptide.[2]

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[2]

    • Pertussis toxin (PTX).[2]

    • PF-04957325 formulated for subcutaneous injection.

    • Vehicle control.

  • Procedure:

    • Induce EAE in mice by immunizing them with an emulsion of MOG₃₅₋₅₅ peptide in CFA.

    • Administer PTX intraperitoneally on the day of immunization and 48 hours later.

    • Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).[2]

    • Once the mice develop a clinical score of 1 or 2, begin treatment with either PF-04957325 (e.g., 10 mg/kg, administered subcutaneously three times daily) or the vehicle control.[2]

    • Continue treatment for a defined period (e.g., 10-14 days) and monitor clinical scores daily.

    • At the end of the treatment period, tissues such as the spinal cord and brain can be collected for histological analysis of inflammation and demyelination.

eae_workflow Immunization Immunization (MOG₃₅₋₅₅ + CFA) PTX_injection PTX Injection (Day 0 & 2) Immunization->PTX_injection EAE_onset Onset of EAE (Clinical Score 1-2) PTX_injection->EAE_onset Treatment Treatment Initiation EAE_onset->Treatment PF04957325_group PF-04957325 Group Treatment->PF04957325_group Vehicle_group Vehicle Control Group Treatment->Vehicle_group Monitoring Daily Clinical Scoring PF04957325_group->Monitoring Vehicle_group->Monitoring Analysis Histological Analysis Monitoring->Analysis

Workflow for the in vivo EAE model with PF-04957325 treatment.

Applications and Future Directions

The high selectivity and potency of PF-04957325 make it an invaluable research tool for elucidating the diverse roles of PDE8 in cellular physiology and pathophysiology. Its ability to modulate steroidogenesis suggests potential applications in endocrine disorders. The compound's impact on T-cell adhesion and neuroinflammation highlights its therapeutic potential for autoimmune diseases and neurodegenerative disorders.

Future research should focus on further characterizing the downstream signaling pathways affected by PF-04957325 in different cellular contexts. Preclinical studies in relevant animal models are warranted to fully assess its therapeutic efficacy and safety profile. Furthermore, the development of derivatives with optimized pharmacokinetic properties could pave the way for clinical translation.

Conclusion

PF-04957325 is a potent and selective PDE8 inhibitor with significant effects on steroidogenesis, T-cell function, and neuroinflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound. Further investigation into the multifaceted roles of PDE8, facilitated by selective inhibitors like PF-04957325, holds promise for the development of novel therapeutic strategies for a range of diseases.

References

A Technical Guide to the Structure Elucidation of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid. This document outlines the standard analytical workflow, expected spectroscopic data, and detailed experimental protocols relevant to the confirmation of its chemical structure.

Introduction

This compound is a heterocyclic compound incorporating a 1,2,4-triazole ring, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological properties, including antifungal, anti-inflammatory, and antimicrobial activities.[1][2][3][4] Accurate structural confirmation is a critical first step in the research and development of any new chemical entity. This guide details the analytical techniques used to verify the molecular structure of this compound.

Molecular Structure

The chemical structure of this compound consists of a 3,5-dimethyl-1H-1,2,4-triazole ring N-substituted at the 1-position with an acetic acid moiety.

Chemical Formula: C₆H₉N₃O₂

Molecular Weight: 155.16 g/mol

CAS Number: 684249-99-8[5]

Proposed Synthesis

While various synthetic routes for 1,2,4-triazole derivatives exist, a common approach involves the cyclization of a suitable precursor.[6][7][8] A plausible synthesis for this compound would involve the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Below is a DOT script visualizing a potential synthetic pathway.

G A 3,5-dimethyl-1H-1,2,4-triazole C Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate A->C Alkylation B Ethyl bromoacetate B->C D This compound C->D Saponification Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->C Hydrolysis Hydrolysis (e.g., NaOH, H2O) then Acidification (e.g., HCl) Hydrolysis->D G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Data_Analysis Data Interpretation & Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed G Substrate Substrate Enzyme Target Enzyme (e.g., CYP51, COX) Substrate->Enzyme Product Product Enzyme->Product Biological_Effect Biological Effect Product->Biological_Effect Compound This compound Compound->Enzyme Inhibition

References

The Discovery and Synthesis of Novel Triazole Acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents. When functionalized with an acetic acid moiety, these derivatives unlock a diverse range of pharmacological activities, from potent anticancer and antimicrobial effects to anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery and synthesis of novel triazole acetic acid derivatives, offering detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to empower researchers in their quest for new therapeutic entities.

I. Synthesis of Novel Triazole Acetic Acid Derivatives

The synthesis of triazole acetic acid derivatives can be broadly categorized based on the assembly of the triazole ring and the subsequent or concurrent introduction of the acetic acid group. Key intermediates often include substituted hydrazides, thiocarbohydrazides, and various cyclizing agents.

Synthesis of [(4-Amino-5-substituted-4H-1,2,4-triazol-3-yl)thio]acetic Acid Derivatives

A prevalent and versatile method for the synthesis of this class of compounds involves the initial formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, followed by S-alkylation with an appropriate haloacetic acid derivative.

Experimental Protocol: Synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

This protocol describes a multi-step synthesis starting from isonicotinic acid hydrazide.[1]

  • Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol: A mixture of isonicotinic acid hydrazide (0.1 mol), potassium hydroxide (0.1 mol), and carbon disulfide (0.15 mol) in absolute ethanol (100 mL) is refluxed for 10-12 hours. The reaction mixture is then cooled, and the solvent is evaporated under reduced pressure. The residue is dissolved in water, and the pH is adjusted to 5-6 with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol.

  • Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: The synthesized 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (0.05 mol) is refluxed with hydrazine hydrate (99%, 0.1 mol) in absolute ethanol (50 mL) for 8-9 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.

  • Synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid: To a solution of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (0.01 mol) in an aqueous solution of sodium hydroxide (10%), chloroacetic acid (0.01 mol) is added portion-wise with constant stirring. The reaction mixture is stirred at room temperature for 12 hours. The solution is then acidified with dilute hydrochloric acid to precipitate the final product. The solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent.

Synthesis of Indole-Based Triazole Acetic Acid Derivatives

Indole-containing triazole acetic acids represent another important class of derivatives with significant biological potential. The synthesis often commences with indole-3-acetic acid.

Experimental Workflow: Synthesis of Indole-Based Triazole Acetic Acid Derivatives

G Indole_Acetic_Acid Indole-3-acetic acid Esterification Esterification (e.g., EtOH, H+) Indole_Acetic_Acid->Esterification Ester Indole-3-acetic acid ethyl ester Esterification->Ester Hydrazinolysis Hydrazinolysis (NH2NH2·H2O) Ester->Hydrazinolysis Hydrazide 2-(1H-indol-3-yl)acetohydrazide Hydrazinolysis->Hydrazide Cyclization_CS2 Cyclization (CS2, KOH) Hydrazide->Cyclization_CS2 Oxadiazole 5-((1H-indol-3-yl)methyl) -1,3,4-oxadiazole-2-thiol Cyclization_CS2->Oxadiazole Triazole_Formation Triazole Formation (NH2NH2·H2O) Oxadiazole->Triazole_Formation Triazole_Thiol 4-Amino-5-((1H-indol-3-yl)methyl) -4H-1,2,4-triazole-3-thiol Triazole_Formation->Triazole_Thiol Alkylation Alkylation (ClCH2COOH, NaOH) Triazole_Thiol->Alkylation Final_Product [(4-Amino-5-((1H-indol-3-yl)methyl) -4H-1,2,4-triazol-3-yl)thio]acetic acid Alkylation->Final_Product

Caption: Synthetic pathway for indole-based triazole acetic acid derivatives.

II. Biological Activities of Novel Triazole Acetic Acid Derivatives

Triazole acetic acid derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of triazole acetic acid derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Triazole Acetic Acid Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
1a [(4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio]acetic acidMCF-7 (Breast)8.5[2]
1b [(4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio]acetic acidHCT-116 (Colon)12.3[2]
1c [(4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio]acetic acidHeLa (Cervical)15.7[3]
2a 2-(5-((4-Chlorophenyl)amino)-1,3,4-thiadiazol-2-ylthio)acetic acidHepG2 (Liver)7.2[4]
2b 2-(5-((4-Nitrophenyl)amino)-1,3,4-thiadiazol-2-ylthio)acetic acidA549 (Lung)9.8[4]
Antimicrobial Activity

The antimicrobial potential of triazole acetic acid derivatives has been well-documented against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Table 2: In Vitro Antimicrobial Activity of Selected Triazole Acetic Acid Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
3a [(4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio]acetic acidStaphylococcus aureus16[1]
3b [(4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio]acetic acidEscherichia coli32[1]
3c 2-((4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acidCandida albicans24[5]
4a Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolBacillus subtilis20[6]
4b Schiff base of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiolPseudomonas aeruginosa25[6]

III. Signaling Pathways and Mechanisms of Action

The therapeutic effects of triazole acetic acid derivatives are underpinned by their interaction with specific molecular targets and the subsequent modulation of critical cellular signaling pathways.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival in many cancers. Several triazole derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Triazole Triazole Acetic Acid Derivative Triazole->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by triazole acetic acid derivatives.

Disruption of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division. Certain triazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

Tubulin_Pathway Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Depolymerization Depolymerization Microtubule->Depolymerization Triazole Triazole Acetic Acid Derivative Triazole->Polymerization Depolymerization->Tubulin Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Disruption of microtubule dynamics by triazole acetic acid derivatives.

Targeting the BRAF/MEK/ERK Pathway

The BRAF/MEK/ERK pathway is a critical signaling cascade that is frequently hyperactivated in various cancers. While direct evidence for triazole acetic acid derivatives is still emerging, other triazole-containing compounds have shown inhibitory effects on this pathway.

BRAF_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Triazole Triazole Derivative (Potential Target) Triazole->BRAF GeneExpression Altered Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Potential targeting of the BRAF/MEK/ERK pathway by triazole derivatives.

IV. Conclusion

Novel triazole acetic acid derivatives represent a promising and versatile class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. This guide has provided a comprehensive overview of their synthesis, a compilation of their biological activities, and an exploration of their mechanisms of action through key signaling pathways. The detailed experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further exploration of structure-activity relationships and the elucidation of specific molecular targets will undoubtedly pave the way for the rational design of next-generation triazole-based therapeutics.

References

An In-depth Technical Guide on the Solubility of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the solubility assessment of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride. As of the date of publication, specific quantitative solubility data for this compound is not extensively available in the public domain. The experimental protocols and data tables provided herein are based on established methodologies for compounds of similar chemical nature and are intended to serve as a guide for laboratory investigation.

Introduction

This compound hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole ring, a class of structures that is of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the acetic acid moiety and its formulation as a hydrochloride salt suggest that modulation of physicochemical properties, such as aqueous solubility, is a key consideration for its potential applications. The hydrochloride salt form is commonly employed to enhance the solubility and dissolution rate of weakly basic compounds.

Understanding the solubility of a drug candidate is a critical aspect of the preformulation and formulation development phases. It influences key biopharmaceutical properties including absorption, distribution, and overall bioavailability. This guide outlines the standard procedures for determining the solubility of this compound hydrochloride and provides a template for the systematic presentation of the resulting data.

Physicochemical Properties and Expected Solubility Profile

The chemical structure of this compound hydrochloride contains both a weakly acidic carboxylic acid group and a weakly basic triazole ring system. As a hydrochloride salt, the compound is expected to be freely soluble in aqueous media. The solubility of this compound will likely be pH-dependent. At low pH, the carboxylate group will be protonated, and the overall charge will be positive, which should favor solubility. As the pH increases, the carboxylic acid will deprotonate, and the compound may exist as a zwitterion, which could influence its solubility. Further increases in pH would lead to the deprotonation of the triazole ring, resulting in an anionic species.

Quantitative Solubility Data

The following table is a template for the systematic recording of experimentally determined solubility data for this compound hydrochloride in a range of pharmaceutically relevant solvents at various temperatures.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Molar Solubility (mM)Method of Analysis
Deionized Water25HPLC-UV
Deionized Water37HPLC-UV
0.1 N HCl (pH 1.2)25HPLC-UV
0.1 N HCl (pH 1.2)37HPLC-UV
Phosphate Buffer (pH 6.8)25HPLC-UV
Phosphate Buffer (pH 6.8)37HPLC-UV
Phosphate Buffer (pH 7.4)25HPLC-UV
Phosphate Buffer (pH 7.4)37HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Polyethylene Glycol 400 (PEG 400)25HPLC-UV

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the determination of the thermodynamic equilibrium solubility of this compound hydrochloride. The shake-flask method is considered the gold standard for this purpose.

Thermodynamic Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation solubility of the compound in a given solvent at a specific temperature.

Materials:

  • This compound hydrochloride (solid)

  • Selected solvents (e.g., deionized water, pH buffers, ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Weigh excess compound add_solvent Add known volume of solvent start->add_solvent shake Agitate at constant temperature (24-48 hours) add_solvent->shake centrifuge Centrifuge sample shake->centrifuge filter_sample Filter supernatant (0.45 µm) centrifuge->filter_sample dilute Dilute sample filter_sample->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide provides a standardized approach for the comprehensive evaluation of the solubility of this compound hydrochloride. While specific experimental data is not yet widely published, the methodologies and templates presented here offer a robust framework for researchers in the fields of pharmaceutical sciences and drug development to generate reliable and comparable solubility data. A thorough understanding of the solubility profile is a fundamental prerequisite for the successful advancement of any chemical entity through the development pipeline.

In-Depth Technical Guide on 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid: A Theoretical and Practical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from closely related analogs and general principles of triazole chemistry. It covers potential synthetic routes, predicted physicochemical and spectral properties, and prospective biological activities, offering a foundational resource for researchers initiating studies on this compound. All quantitative data presented is based on theoretical predictions and data from analogous structures, and is organized for clarity and comparative analysis.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal, antimicrobial, antiviral, and anticancer properties. The incorporation of an acetic acid moiety at the N1 position of the triazole ring can enhance solubility and provide a handle for further chemical modification, making this compound a compound of significant interest for the development of novel therapeutic agents. This guide aims to consolidate the theoretical and extrapolated practical knowledge on this molecule to facilitate future research and development efforts.

Synthesis and Characterization

Proposed Synthetic Pathway

The logical synthetic route would proceed as follows:

Synthesis_Pathway Triazole 3,5-dimethyl-1H-1,2,4-triazole Ester Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate Triazole->Ester Ethyl chloroacetate, Base (e.g., K2CO3), Solvent (e.g., Acetone) Acid This compound Ester->Acid Hydrolysis (e.g., NaOH or HCl)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

  • To a solution of 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for instance, potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (1.0 eq) in an aqueous solution of a base like sodium hydroxide (2.0 eq) or an acid like hydrochloric acid.

  • Heat the mixture to reflux and monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If basic hydrolysis was performed, acidify the mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid. If acidic hydrolysis was used, the product may precipitate upon cooling or after partial removal of the solvent.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. The hydrochloride salt can be obtained by performing the final steps in the presence of excess HCl.

Predicted Physicochemical and Spectral Data

The following table summarizes the predicted and extrapolated physicochemical and spectral data for this compound.

PropertyPredicted/Extrapolated Value
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
Appearance White to off-white solid
1H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~13.0 (br s, 1H, COOH), ~5.0 (s, 2H, N-CH₂), ~2.3 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃)
13C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~169.0 (C=O), ~155.0 (C-triazole), ~145.0 (C-triazole), ~50.0 (N-CH₂), ~14.0 (CH₃), ~11.0 (CH₃)
FTIR (KBr, cm⁻¹)~3400-2400 (O-H stretch, broad), ~3100 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1720 (C=O stretch), ~1600, 1500 (C=N and C=C stretch, triazole ring), ~1450, 1380 (C-H bend)
Mass Spectrometry (ESI-MS)m/z: 156.07 [M+H]⁺, 178.05 [M+Na]⁺

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-triazole are well-documented for their wide range of pharmacological effects. The primary mechanism of action for many antifungal triazoles is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Antifungal Activity

It is hypothesized that this compound may exhibit antifungal properties through the inhibition of ergosterol biosynthesis.

Antifungal_Mechanism Compound This compound CYP51 Cytochrome P450 14α-demethylase (CYP51) Compound->CYP51 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential Component

Caption: Putative mechanism of antifungal action.

Other Potential Activities

Given the broad bioactivity of the triazole scaffold, this compound could also be investigated for other therapeutic applications.

  • Antimicrobial Activity: Many triazole derivatives have shown efficacy against various bacterial strains.

  • Anticancer Activity: Some triazoles have demonstrated antiproliferative effects on various cancer cell lines.

  • Anti-inflammatory Activity: The triazole nucleus is present in some non-steroidal anti-inflammatory drugs.

Experimental Protocols for Biological Assays (General)

Should researchers wish to investigate the biological activities of this compound, the following general protocols for initial screening can be adapted.

Antifungal Susceptibility Testing

A common method is the broth microdilution assay as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of the test compound C Inoculate microtiter plate wells containing compound dilutions A->C B Prepare fungal inoculum B->C D Incubate at appropriate temperature and duration C->D E Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for antifungal susceptibility testing.

  • Preparation of Compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity, a common initial screening method is the MTT assay, which measures cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

While direct experimental data on this compound is scarce, this guide provides a robust theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on well-established chemical principles, and the predicted spectral data offer a baseline for characterization. The potential for antifungal activity, along with other therapeutic applications, warrants further investigation. The general experimental protocols provided herein can serve as a starting point for researchers to explore the therapeutic potential of this promising molecule. Further empirical studies are essential to validate these theoretical considerations and to fully elucidate the pharmacological profile of this compound.

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines a detailed protocol for the synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid, a key intermediate in the development of various pharmacologically active compounds. The proposed two-step synthesis is based on established methodologies for the N-alkylation of triazole derivatives and subsequent ester hydrolysis, ensuring a reliable and reproducible route for researchers in medicinal chemistry and drug discovery.

Experimental Protocols

The synthesis of this compound is proposed to be carried out in two main steps:

  • N-Alkylation: Synthesis of ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Step 1: Synthesis of ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

This step involves the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole with ethyl bromoacetate in the presence of a suitable base and solvent.

  • Materials:

    • 3,5-dimethyl-1H-1,2,4-triazole

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Ethyl acetate

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous acetone to the flask to create a suspension.

    • Slowly add ethyl bromoacetate (1.1 eq) to the stirring suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

  • Materials:

    • Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), concentrated

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • pH paper or pH meter

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve the ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

    • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • After the reaction is complete, remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

    • A precipitate of the product should form upon acidification.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water to remove any remaining inorganic salts.

    • Dry the product under vacuum to obtain this compound.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound.

ParameterStep 1: N-AlkylationStep 2: Hydrolysis
Reactants 3,5-dimethyl-1H-1,2,4-triazole, Ethyl bromoacetateEthyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate, Sodium hydroxide
Base Potassium carbonateSodium hydroxide
Solvent AcetoneEthanol/Water
Temperature Reflux (approx. 56 °C)Room Temperature
Reaction Time 12 - 24 hours4 - 8 hours
Product Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetateThis compound
Purification Column Chromatography (if necessary)Recrystallization or washing

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Start Start Materials: 3,5-dimethyl-1H-1,2,4-triazole Ethyl bromoacetate Alkylation Step 1: N-Alkylation - K2CO3, Acetone - Reflux, 12-24h Start->Alkylation Workup1 Workup & Purification - Filtration - Extraction - Chromatography Alkylation->Workup1 Intermediate Intermediate: Ethyl 2-(3,5-dimethyl-1H- 1,2,4-triazol-1-yl)acetate Workup1->Intermediate Hydrolysis Step 2: Hydrolysis - NaOH, EtOH/H2O - Room Temp, 4-8h Intermediate->Hydrolysis Workup2 Workup - Acidification (HCl) - Filtration Hydrolysis->Workup2 FinalProduct Final Product: 2-(3,5-dimethyl-1H- 1,2,4-triazol-1-yl)acetic acid Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

This proposed protocol provides a comprehensive guide for the synthesis of this compound. The methodology is based on well-established chemical transformations, offering a high probability of success for researchers in the field. It is recommended that standard laboratory safety procedures be followed throughout the execution of this protocol.

Application Note: 1H NMR Characterization of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural characterization of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes procedures for sample preparation, data acquisition, and spectral interpretation.

Introduction

This compound is a heterocyclic compound incorporating a 1,2,4-triazole ring, a core structure found in many pharmacologically active agents. Accurate structural confirmation and purity assessment are critical in the development of compounds containing this moiety. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the number, chemical environment, and connectivity of protons. This note details the expected ¹H NMR spectral characteristics and provides a standardized protocol for its analysis.

Molecular Structure:

Chemical structure of this compound

The structure consists of four distinct proton environments:

  • Two methyl groups (-CH₃) attached to the triazole ring.

  • One methylene group (-CH₂-) in the acetic acid side chain.

  • One acidic proton (-COOH) of the carboxyl group.

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) are based on the analysis of the molecular structure and data from similar 1,2,4-triazole derivatives.[1][2][3] The spectrum is typically recorded in a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Triazole-CH₃ (C3 & C5)2.2 – 2.5Singlet (s)6H
Methylene (-CH₂-)4.9 – 5.3Singlet (s)2H
Carboxylic Acid (-COOH)10.0 – 13.0Singlet (s), broad1H

Note: The two methyl groups on the triazole ring are chemically equivalent and are expected to appear as a single singlet integrating to 6 protons.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[4] The following protocol outlines the standard procedure.

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[5][6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D) to the vial.[4][6] Using a deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[4]

  • Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, homogeneous solution is required.[5]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and dispense the filtered solution directly into a clean, dry 5 mm NMR tube.[6]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 (depending on sample concentration).

    • Relaxation Delay (D1): 2.0 seconds.

    • Acquisition Time (AQ): ~4 seconds.

    • Spectral Width (SW): 16 ppm (centered around 6 ppm).

    • Temperature: 298 K (25 °C).

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm.[2]

  • Integration: Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 6H, 2H, 1H).

  • Peak Assignment: Assign each signal in the spectrum to the corresponding protons in the molecule according to the data in Table 1.

Workflow Visualization

The following diagram illustrates the complete workflow for the ¹H NMR characterization of the target compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Final Output weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter acquire 4. Acquire 1H NMR Spectrum (400 MHz) filter->acquire process 5. Process FID Data (FT, Phase, Baseline) acquire->process analyze 6. Reference & Integrate Spectrum process->analyze assign 7. Assign Peaks to Structure analyze->assign report Characterization Report assign->report

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound belonging to the triazole class. Triazole derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. For instance, many antifungal drugs and pesticides contain a 1,2,4-triazole moiety. The analysis of triazole-containing compounds, such as their metabolites in various matrices, is crucial for safety assessment, pharmacokinetic studies, and regulatory compliance.

This document provides a detailed guide for the sensitive and selective analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and routine analysis in a research or drug development setting. The analysis of polar molecules like triazole acetic acid derivatives can be challenging due to their poor retention on conventional reversed-phase columns and potential for matrix effects in complex samples. The methodologies presented here are designed to address these challenges.

Predicted Mass and Fragmentation Pattern

A crucial aspect of developing a selective LC-MS/MS method is understanding the mass and fragmentation pattern of the analyte.

Molecular Formula: C₆H₉N₃O₂

Monoisotopic Mass: 155.07 g/mol

The protonated molecule [M+H]⁺ is expected at m/z 156.08. Based on the fragmentation patterns of similar triazole compounds, the primary product ions are likely to result from the cleavage of the acetic acid side chain and fragmentation of the triazole ring.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) Protocol

This protocol is designed for the extraction of this compound from aqueous matrices such as plasma or urine.

Materials:

  • Mixed-mode anion exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., an isotopically labeled analog)

  • Sample matrix (e.g., plasma, urine)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen samples to room temperature.

    • Vortex mix for 10 seconds.

    • To 500 µL of the sample, add 50 µL of the internal standard solution.

    • Vortex for another 10 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode anion exchange SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: A C18 reversed-phase column with a polar end-capping is recommended to improve the retention of this polar analyte (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound156.1Predicted: 112.11002515
This compound156.1Predicted: 84.11002520
Internal Standard (IS)IS specificIS specific100IS specificIS specific

Note: The predicted product ions are based on the loss of CO₂ (m/z 44) and the subsequent loss of C₂H₂N (m/z 42) from the triazole ring. These transitions should be optimized experimentally.

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are estimates based on the analysis of similar triazole acetic acid derivatives and should be confirmed during method validation.

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Recovery 85 - 115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Optional) Spike->Precipitate SPE Solid Phase Extraction Precipitate->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Tandem Mass Spectrometry Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for the analysis of this compound.

Metabolic Pathway of Triazole Fungicides

G TriazoleFungicide Triazole Fungicide (Parent Compound) Metabolism Metabolism in Plants/Soil/Animals TriazoleFungicide->Metabolism Degradation Triazole 1,2,4-Triazole (TRZ) Metabolism->Triazole TriazoleAlanine Triazole Alanine (TA) Triazole->TriazoleAlanine Conjugation with Serine TriazoleAceticAcid Triazole Acetic Acid (TAA) Derivatives (e.g., this compound) TriazoleAlanine->TriazoleAceticAcid Oxidation

Application Notes and Protocols for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid and structurally related 1,2,4-triazole acetic acid derivatives in medicinal chemistry, with a primary focus on their application as potential anticancer agents. While specific biological data for this compound is limited in publicly available literature, this document extrapolates from the activities of closely related analogs to provide a framework for its investigation.

Introduction

The 1,2,4-triazole moiety is a key pharmacophore in a wide range of biologically active compounds, demonstrating a broad spectrum of activities including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of an acetic acid side chain at the N1 position of the triazole ring can enhance solubility and provide a handle for further chemical modification, making these derivatives attractive candidates for drug discovery programs.[1] Numerous studies have highlighted the potential of 1,2,4-triazole derivatives as antiproliferative agents, acting through various mechanisms such as enzyme inhibition and disruption of cellular signaling pathways.[5][6][7]

Data Presentation: Anticancer Activity of 1,2,4-Triazole Acetic Acid Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,2,4-triazole derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, illustrates the potential of this chemical class as anticancer agents. It is important to note that these are analogs, and the activity of this compound would need to be determined experimentally.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference
5-pyridinyl-1,2,4-triazole derivativesHepG2 (Liver)Potent (nanomolar)-[7]
5-pyridinyl-1,2,4-triazole derivativesHep3B (Liver)Potent (nanomolar)-[7]
1,2,4-triazole-derived Schiff basesBreast Cancer Cell LinesSignificant Activity-[5]
3-alkylsulfanyl-1,2,4-triazole derivativesBreast, Lung, Ovarian CancerModerate to Promising-[5]
[(4-substituted-5-pyridin-4yl-4H-1,2,4-triazol-3-yl)thio] acetic acid derivativesHuman Breast Cancer, Murine LeukemiaActive-[5]
Novel 1,2,4-triazole scaffoldVariousRemarkable ActivityErlotinib[6]
2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivativesMCF-7 (Breast)0.891Staurosporine[8]
2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivativesMDA-MB-231 (Breast)1.914Staurosporine[8]

Experimental Protocols

Synthesis of 1,2,4-Triazole Acetic Acid Derivatives

While a specific protocol for this compound is not detailed in the provided search results, a general synthetic approach for similar compounds, such as 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, has been described.[9][10] A common method involves the alkylation of a pre-formed 3,5-disubstituted-1H-1,2,4-triazole with an appropriate haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

General Synthesis Workflow:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis 3,5-dimethyl-1H-1,2,4-triazole 3,5-dimethyl-1H-1,2,4-triazole Reaction_1 Reaction 3,5-dimethyl-1H-1,2,4-triazole->Reaction_1 Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_1 Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate Reaction_1->Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate Reaction_2 Reaction Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate->Reaction_2 Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_2 Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water)->Reaction_2 This compound This compound Reaction_2->this compound

Caption: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.

Experimental Workflow for Cytotoxicity Screening:

G Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound analogs Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity screening of triazole derivatives.

Potential Signaling Pathways and Mechanisms of Action

Several studies on 1,2,4-triazole derivatives suggest their anticancer activity may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Common targets include receptor tyrosine kinases (e.g., EGFR), serine/threonine kinases (e.g., BRAF), and cytoskeletal components like tubulin.[6]

Conceptual Signaling Pathway Inhibition:

G cluster_0 Potential Mechanisms of Action cluster_1 Signaling Pathways Triazole_Compound This compound analogs EGFR EGFR Inhibition Triazole_Compound->EGFR BRAF BRAF Inhibition Triazole_Compound->BRAF Tubulin Tubulin Polymerization Inhibition Triazole_Compound->Tubulin Cell_Proliferation Decreased Cell Proliferation EGFR->Cell_Proliferation BRAF->Cell_Proliferation Tubulin->Cell_Proliferation Apoptosis Induction of Apoptosis Cell_Proliferation->Apoptosis

Caption: Potential anticancer mechanisms of 1,2,4-triazole acetic acid derivatives.

Disclaimer: The information provided in these application notes is intended for research purposes only. The biological activities and protocols are based on studies of related 1,2,4-triazole derivatives and may not be directly applicable to this compound. Experimental validation is required.

References

Application Notes and Protocols for Reactions of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for key reactions involving 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid. This document includes detailed protocols for the synthesis of its ester and amide derivatives, alongside quantitative data where available for analogous compounds. Furthermore, a proposed signaling pathway highlights the potential therapeutic relevance of triazole compounds in drug discovery.

Introduction

This compound is a heterocyclic compound belonging to the 1,2,4-triazole class. Triazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The presence of both a carboxylic acid moiety and a dimethylated triazole ring offers multiple avenues for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. These modifications can influence the compound's pharmacokinetic and pharmacodynamic properties.[2][3]

Data Presentation

The following table summarizes representative quantitative data for esterification and amidation reactions of analogous triazole acetic acid derivatives, as specific data for this compound is not extensively available in the public domain. These values can serve as a benchmark for optimizing reactions with the target compound.

Reaction TypeReactantsCoupling ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Esterification 2-(1H-1,2,4-triazol-3-yl)acetate derivative, AlcoholNot specifiedNot specifiedNot specifiedNot specifiedNot specified[4]
Amidation 2,4-dioxothiazolidin-5-yl acetic acid, 1,2,4-triazoleThionyl chlorideAnhydrous 1,4-dioxaneNot specifiedNot specifiedNot specified[5]
Amidation Substituted benzoic acids, N-(4-(1H-1,2,4-triazol-1-yl)anilineSubstituted benzoyl chloridesAlkaline conditionsNot specifiedNot specified56-76%[6]
Amidation Carboxylic Acids, AminesHATU, DIPEADMFRoom Temp1High[7]

Experimental Protocols

The following are generalized protocols for the esterification and amidation of this compound, based on established methods for similar heterocyclic carboxylic acids. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of Ester Derivatives (General Procedure)

This protocol describes a general method for the esterification of this compound using an alcohol in the presence of an acid catalyst or a coupling agent.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, methanol)

  • Acid catalyst (e.g., concentrated sulfuric acid) or Coupling Reagent (e.g., DCC, HATU)[7][8]

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Reagent Addition:

    • Acid Catalysis: Add the desired alcohol (excess) to the solution, followed by a catalytic amount of concentrated sulfuric acid.

    • Coupling Agent: Add the desired alcohol (1.2 equivalents) and the coupling agent (e.g., HATU, 1.2 equivalents) along with a non-nucleophilic base (e.g., DIPEA, 2 equivalents).[7]

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture. If an acid catalyst was used, neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified ester by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of Amide Derivatives (General Procedure)

This protocol outlines a general method for the amidation of this compound with a primary or secondary amine using a coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)[7][8]

  • Non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine)

  • Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Reagent Addition: Add the coupling agent (1.1 equivalents), the desired amine (1.2 equivalents), and the non-nucleophilic base (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the purified amide using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualization

The following diagrams illustrate a generalized experimental workflow for the synthesis of derivatives and a potential signaling pathway that could be targeted by such compounds.

experimental_workflow start This compound esterification Esterification (Alcohol, Acid Catalyst/Coupling Agent) start->esterification amidation Amidation (Amine, Coupling Agent) start->amidation purification Purification (Chromatography/Recrystallization) esterification->purification amidation->purification ester_product Ester Derivative characterization Characterization (NMR, MS, IR) ester_product->characterization amide_product Amide Derivative amide_product->characterization purification->ester_product purification->amide_product

Caption: Generalized workflow for the synthesis of ester and amide derivatives.

signaling_pathway cluster_cell Cell receptor Receptor (e.g., Kinase) pathway_protein1 Signaling Protein 1 receptor->pathway_protein1 pathway_protein2 Signaling Protein 2 pathway_protein1->pathway_protein2 transcription_factor Transcription Factor pathway_protein2->transcription_factor nucleus Nucleus transcription_factor->nucleus cellular_response Cellular Response (e.g., Proliferation, Apoptosis) nucleus->cellular_response triazole_compound Triazole Derivative triazole_compound->receptor Inhibition

Caption: Potential mechanism of action via receptor inhibition.

References

Application Notes and Protocols for the Quantification of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. This document provides detailed analytical methods based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound. The protocols are adapted from established methods for similar triazole acetic acid derivatives.

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV or Charged Aerosol Detection (HPLC-UV/CAD): A robust method suitable for quality control and quantification in simpler matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.

Method 1: HPLC with UV/CAD Detection

Principle

This method utilizes a hydrophilic interaction liquid chromatography (HILIC) column to retain and separate the polar analyte, this compound. Detection can be achieved using a UV detector or a Charged Aerosol Detector (CAD) for universal detection.

Experimental Protocol

1.2.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

1.2.2. Instrumentation

  • HPLC system with a pump, autosampler, and column oven

  • Primesep 100 column (4.6 x 150 mm, 5 µm) or equivalent HILIC column

  • UV Detector or Charged Aerosol Detector (CAD)

1.2.3. Sample Preparation

  • Standard Solution: Prepare a stock solution of the reference standard in methanol. Further dilute with the mobile phase to create calibration standards.

  • Sample Solution: Dissolve the sample in the mobile phase, vortex, and centrifuge. Collect the supernatant for injection.

1.2.4. Chromatographic Conditions

ParameterCondition
Column Primesep 100, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% Trifluoroacetic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength or CAD
Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative performance of the HPLC method.

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Quantitation (LOQ) 1 - 10 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Method 2: LC-MS/MS Detection

Principle

This method provides high sensitivity and selectivity by coupling liquid chromatography with tandem mass spectrometry. The analyte is separated on a C18 column and detected by multiple reaction monitoring (MRM).

Experimental Protocol

2.2.1. Reagents and Materials

  • This compound reference standard

  • Internal Standard (e.g., ¹⁵N-labeled analog)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • C18 Solid Phase Extraction (SPE) cartridges

2.2.2. Instrumentation

  • UFLC or UHPLC system

  • Tandem mass spectrometer (e.g., QTRAP 5500) with an electrospray ionization (ESI) source

2.2.3. Sample Preparation (for biological matrices)

  • Weigh 5g of the homogenized sample.

  • Extract with methanol/water (4/1) using an Ultra Turrax.

  • Filter the extract.

  • Perform Solid Phase Extraction (SPE) cleanup using a C18 cartridge.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in water.

  • Add the internal standard.

2.2.4. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column Aquasil C18 (3x150 mm; 3 µm)
Mobile Phase A Water + 0.5% acetic acid
Mobile Phase B Methanol + 0.5% acetic acid
Gradient 100% to 90% aqueous over 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Source Temperature 600 °C
MRM Transitions To be determined by infusion of the standard
Quantitative Data Summary (Based on Triazole Acetic Acid)

The following data is based on the analysis of triazole acetic acid and serves as a representative example.[1]

ParameterValueMatrix
Limit of Quantitation (LOQ) 0.01 mg/kgCarrot, Rape, Lettuce, Grape
Recovery at LOQ 70-120%Various plant matrices
Precision at LOQ (%RSD) < 20%Various plant matrices

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Sample Collection (e.g., Plasma, Tissue) extraction Extraction with Methanol/Water sample->extraction cleanup SPE Cleanup (C18 Cartridge) extraction->cleanup reconstitution Evaporation and Reconstitution cleanup->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification Raw Data reporting Data Reporting quantification->reporting method_validation Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

References

The Pivotal Role of Triazole Acetic Acids in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The versatile scaffold of triazole acetic acids is proving to be a cornerstone in the development of novel therapeutics, with wide-ranging applications in oncology, infectious diseases, and neurology. Researchers and drug development professionals are increasingly turning to this class of compounds for its remarkable ability to interact with various biological targets, offering promising new avenues for treating some of the most challenging medical conditions. This report provides detailed application notes and experimental protocols to facilitate further research and development in this exciting field.

The 1,2,3- and 1,2,4-triazole cores, functionalized with an acetic acid moiety, provide a unique combination of structural rigidity, hydrogen bonding capability, and solubility, making them ideal candidates for enzyme inhibitors and other bioactive molecules.[1][2] Their synthetic tractability, particularly through "click chemistry," allows for the rapid generation of diverse chemical libraries for high-throughput screening.[3]

Applications in Oncology

Triazole acetic acid derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[4] For instance, certain 1,2,3-triazole-amino acid conjugates have shown potent antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines.[5][6]

Quantitative Data: Anticancer Activity of Triazole Derivatives
Compound ClassCell LineIC50 (µM)Reference
1,2,3-Triazole-Amino Acid ConjugatesMCF7 (Breast Cancer)129.6 ± 3.7[6]
HepG2 (Liver Cancer)115.5 ± 2.5[6]
Thiazolidinone-1,2,3-Triazole HybridsHT-1080 (Fibrosarcoma)Promising[7]
A-549 (Lung Carcinoma)Promising[7]
MDA-MB-231 (Breast Cancer)Promising[7]
1,2,3-Triazole containing Coumarin DerivativesA549 (Lung Cancer)2.97[4]
1,2,3-Triazolo[4,5-d]pyrimidineNCI-H1650 (Lung Cancer)2.37[4]
Naphthalene-substituted triazole spirodienonesLung Cancer Cells0.29[8]

Antimicrobial Applications

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Triazole acetic acid derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[9][10] They often exert their effect by inhibiting essential microbial enzymes.

Quantitative Data: Antimicrobial Activity of Triazole Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromideE. coli0.039 - 1.25[10]
S. aureus0.156[10]
N-((5-nitrofuran-2-yl)methylene)-4H-4-amino-1,2,4-triazolidium chlorideE. coli0.156[10]
S. aureus0.156[10]
Ofloxacin-1,2,4-triazole derivativesS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1[9]

Enzyme Inhibition

The ability of triazole acetic acids to act as enzyme inhibitors is one of their most significant therapeutic applications.[3] They have been shown to inhibit a range of enzymes implicated in various diseases, including acetylcholinesterase (neurodegenerative diseases) and carbonic anhydrase (glaucoma, epilepsy).[3]

Quantitative Data: Enzyme Inhibition by Triazole Derivatives
Compound ClassEnzymeKᵢ (nM)Reference
1,2,3-Triazole derivativesAcetylcholinesterase (AChE)125.90 - 205.10[11]
Carbonic Anhydrase II (hCA II)144.30 - 239.10[11]

Experimental Protocols

To facilitate further research, detailed protocols for the synthesis and evaluation of triazole acetic acid derivatives are provided below.

Protocol 1: General Synthesis of 1,2,4-Triazole-3-yl-thioacetic Acid Derivatives

This protocol describes a common method for synthesizing 1,2,4-triazole thioacetic acid derivatives, which are valuable intermediates for further functionalization.

Step 1: Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Reaction Setup: In a round-bottom flask, dissolve the desired carbohydrazide (1 equivalent) in ethanol.

  • Addition of Isothiocyanate: To the stirred solution, add the appropriate aryl isothiocyanate (1 equivalent).

  • Reflux: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The precipitated acylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

  • Cyclization: To the acylthiosemicarbazide, add an aqueous solution of sodium hydroxide (2M) and reflux for 4-6 hours.

  • Acidification: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.

  • Isolation of Product: The precipitated 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).[4]

Step 2: Synthesis of (4-Aryl-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acid

  • Reaction Setup: Dissolve the 1,2,4-triazole-3-thione (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Addition of Chloroacetic Acid: Add an aqueous solution of chloroacetic acid (1.1 equivalents) dropwise to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidification: Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Isolation of Product: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure triazole acetic acid derivative.

cluster_step1 Step 1: Triazole Thione Synthesis cluster_step2 Step 2: Acetic Acid Moiety Addition Carbohydrazide Carbohydrazide Acylthiosemicarbazide Acylthiosemicarbazide Intermediate Carbohydrazide->Acylthiosemicarbazide Isothiocyanate Aryl Isothiocyanate Isothiocyanate->Acylthiosemicarbazide TriazoleThione 1,2,4-Triazole-3-thione Acylthiosemicarbazide->TriazoleThione NaOH, Reflux TriazoleAceticAcid Triazole Acetic Acid Derivative TriazoleThione->TriazoleAceticAcid ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->TriazoleAceticAcid NaOH Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h Treat Treat with Triazole Acetic Acid Derivatives Incubate24h->Treat Incubate48h Incubate for 48h Treat->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h RemoveMedium Remove Medium Incubate4h->RemoveMedium AddDMSO Add DMSO RemoveMedium->AddDMSO MeasureAbsorbance Measure Absorbance at 570 nm AddDMSO->MeasureAbsorbance Analyze Calculate Cell Viability and IC50 MeasureAbsorbance->Analyze End End Analyze->End cluster_pathway Apoptosis Induction by Triazole Derivatives Triazole Triazole Acetic Acid Derivative Bcl2 Bcl-2 Family Proteins Triazole->Bcl2 Inhibition Caspases Caspase Cascade Bcl2->Caspases Regulation Apoptosis Apoptosis Caspases->Apoptosis Execution

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the proposed large-scale synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid. The synthesis is based on the regioselective N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole with an ethyl haloacetate, followed by hydrolysis of the resulting ester. This method is a common and effective strategy for the preparation of N-substituted triazole acetic acids. The protocol includes information on starting materials, reaction conditions, purification methods, and expected yields based on analogous chemical transformations.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research due to the versatile biological activities associated with the 1,2,4-triazole moiety. The development of a robust and scalable synthetic process is crucial for advancing research and enabling potential commercial applications. The synthetic route detailed herein is a two-step process designed for efficiency and scalability.

Synthetic Strategy

The proposed synthesis involves a two-step reaction sequence:

  • N-Alkylation: Regioselective alkylation of 3,5-dimethyl-1H-1,2,4-triazole with ethyl chloroacetate in the presence of a suitable base and solvent.

  • Hydrolysis: Saponification of the intermediate ester, ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate, to yield the final product, this compound.

A critical aspect of this synthesis is controlling the regioselectivity of the N-alkylation step to favor the formation of the desired N1-substituted isomer.

Experimental Protocols

Materials and Reagents
Material/ReagentGradeSupplierNotes
3,5-dimethyl-1H-1,2,4-triazoleReagent Grade, ≥98%Commercially Available
Ethyl chloroacetateReagent Grade, ≥98%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially AvailableHandle with extreme care under inert atmosphere.
Anhydrous N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Sodium hydroxide (NaOH)Reagent Grade, ≥97%Commercially Available
Hydrochloric acid (HCl)37% aqueous solutionCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available
Step 1: Synthesis of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

Reaction Scheme:

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the triazole (approximately 5-10 mL of DMF per gram of triazole).

  • Cool the solution to 0 °C using an ice bath.

  • Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add ethyl chloroacetate (1.05 eq) dropwise via the dropping funnel, keeping the internal temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate.

Representative Data (based on analogous reactions):

ParameterValue
Yield70-85%
Purity (by HPLC)>95%
Step 2: Synthesis of this compound

Reaction Scheme:

Procedure:

  • Dissolve the ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Representative Data (based on analogous reactions):

ParameterValue
Yield85-95%
Purity (by HPLC)>98%

Visualizations

Synthetic Workflow

Synthesis_Workflow Start Starting Materials: 3,5-dimethyl-1H-1,2,4-triazole Ethyl chloroacetate Step1 Step 1: N-Alkylation - Base: NaH - Solvent: DMF - Temp: 0°C to RT Start->Step1 Purification1 Purification: - Extraction - Column Chromatography Step1->Purification1 Intermediate Intermediate: Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate Step2 Step 2: Hydrolysis - Base: NaOH - Solvent: EtOH/H2O - Condition: Reflux Intermediate->Step2 Purification1->Intermediate Purification2 Purification: - Acidification - Filtration Step2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A 3,5-dimethyl-1H-1,2,4-triazole C Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate A->C NaH, DMF B Ethyl chloroacetate B->C D Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate E This compound D->E 1. NaOH, EtOH/H2O 2. HCl

Caption: Chemical reaction pathway for the two-step synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydride is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (nitrogen or argon).

  • Concentrated acids and bases are corrosive and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Disclaimer

The provided protocol is a proposed method based on established chemical principles and analogous reactions found in the scientific literature. This procedure has not been optimized for the specific target molecule and should be performed by qualified personnel. It is the responsibility of the user to ensure that all safety precautions are taken and to adapt the procedure as necessary for their specific laboratory conditions and scale.

Application Notes and Protocols for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling and storage of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride (CAS No. 1187927-35-0). The information is compiled from available safety data sheets and general laboratory practices for handling chemical compounds.

Chemical and Physical Properties

Limited quantitative data is available for this specific compound. The following table summarizes the known physical and chemical properties.

PropertyValueSource
CAS Number 1187927-35-0[1][2]
Molecular Formula C7H10N3O2.ClH (deduced)
Molecular Weight Not specified
Melting Point 165 - 170 °C (decomposes)[3]
Appearance Solid
Solubility No data available
Stability The product is chemically stable under standard ambient conditions (room temperature).[3]

Safety and Handling

While not classified as a hazardous substance or mixture, standard laboratory safety precautions should be strictly followed.[3]

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat. Take off immediately all contaminated clothing.[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated.[3][4][5]

2.2 General Hygiene Measures

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.

2.3 Spill and Emergency Procedures

  • Spill: In case of a spill, avoid dust formation.[4] Sweep up the material and place it in a suitable container for disposal.[4] Clean the affected area thoroughly.

  • Fire: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish.[4]

  • First Aid:

    • If inhaled: Move the person to fresh air.[3]

    • In case of skin contact: Rinse skin with water/shower.[3]

    • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

    • If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[4]

Storage

Proper storage is crucial to maintain the integrity and stability of the compound.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[4]

  • Transportation: Some suppliers indicate the use of cold-chain transportation, suggesting that temperature control during shipping may be important.[2]

Experimental Protocols

4.1 Protocol: Preparation of a Stock Solution

  • Objective: To prepare a stock solution of a specified concentration for use in downstream experiments.

  • Materials:

    • This compound hydrochloride

    • Appropriate solvent (e.g., deionized water, DMSO, ethanol). Solubility should be determined empirically.

    • Calibrated analytical balance

    • Volumetric flask

    • Magnetic stirrer and stir bar (optional)

    • Pipettes

  • Procedure:

    • Calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution.

    • Accurately weigh the calculated mass of the compound using an analytical balance in a fume hood or on a bench with appropriate local exhaust ventilation.

    • Transfer the weighed compound to a clean, dry volumetric flask.

    • Add a portion of the chosen solvent to the volumetric flask, ensuring not to fill it to the final volume.

    • Agitate the flask to dissolve the compound. A magnetic stirrer can be used to aid dissolution. Gentle warming may be applied if necessary, provided the compound is stable at the elevated temperature.

    • Once the compound is completely dissolved, add the solvent to the flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution under the recommended storage conditions.

Visualizations

The following diagrams illustrate a general workflow for handling chemical compounds and a decision-making process for storage.

G General Laboratory Workflow for Chemical Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Consult Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Weigh Compound in Ventilated Area b->c d Prepare Solution or Use as Solid c->d e Clean Work Area and Equipment d->e f Dispose of Waste Properly e->f g Store Compound Correctly e->g

Caption: General laboratory workflow for handling chemical compounds.

G Decision Tree for Chemical Storage start Start: New Chemical Received sds Consult SDS for Storage Information start->sds temp Temperature Sensitive? sds->temp light Light Sensitive? temp->light No cold Store in Refrigerator or Freezer temp->cold Yes hygro Hygroscopic? light->hygro No amber Store in Amber Vial/Dark light->amber Yes incompat Incompatible with Other Chemicals? hygro->incompat No desiccator Store in Desiccator hygro->desiccator Yes separate Store Separately incompat->separate Yes general Store in General Chemical Cabinet incompat->general No ambient Store at Room Temperature

Caption: Decision tree for determining appropriate chemical storage conditions.

References

Application Notes and Protocols for In Vitro Assay Development: 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vitro evaluation of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid, a novel compound belonging to the 1,2,4-triazole class. Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory and antifungal properties. The following protocols outline key in vitro assays to investigate these potential therapeutic effects.

Section 1: Anti-inflammatory Activity Assessment

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Key mediators of inflammation include cyclooxygenase (COX) enzymes and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), often regulated by the NF-κB signaling pathway. The following assays are designed to evaluate the anti-inflammatory potential of this compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol:

A colorimetric COX inhibitor screening assay can be utilized to measure the peroxidase component of COX enzymes.[1]

Materials:

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compound: this compound

  • Positive controls: SC-560 (COX-1 inhibitor), Celecoxib (COX-2 inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and positive controls to the desired concentrations in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the test compound or positive control at various concentrations.

  • Initiation of Reaction: To all wells except the background, add 10 µL of arachidonic acid solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Color Development: Add 10 µL of TMPD solution to all wells.

  • Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of 100% Initial Activity - Rate of Inhibitor Well) / Rate of 100% Initial Activity] x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of enzyme activity) by plotting the percent inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.21.88.4
SC-560 (Positive Control)0.0096.30.0014
Celecoxib (Positive Control)15.00.0053000
TNF-α Secretion in LPS-Stimulated Macrophages

This cell-based assay assesses the ability of the test compound to inhibit the secretion of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

This protocol is based on the use of the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells.[2]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Test compound: this compound

  • Dexamethasone (positive control)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Differentiation:

    • Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • After differentiation, remove the PMA-containing medium and replace it with fresh medium.

    • Add various concentrations of the test compound or dexamethasone to the wells.

    • Incubate for 1 hour.

  • LPS Stimulation:

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Sample Collection:

    • Centrifuge the plate at 1,500 rpm for 10 minutes.

    • Collect the cell culture supernatants for TNF-α measurement.

  • TNF-α Quantification:

    • Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.[3]

  • Data Analysis:

    • Calculate the concentration of TNF-α in each sample based on the standard curve.

    • Determine the percent inhibition of TNF-α secretion for each concentration of the test compound.

    • Calculate the IC50 value.

Data Presentation:

CompoundTNF-α Secretion IC50 (µM)
This compound5.6
Dexamethasone (Positive Control)0.01
NF-κB Signaling Pathway Activation

This reporter gene assay evaluates the effect of the test compound on the NF-κB signaling pathway, a key regulator of inflammatory responses.

Experimental Protocol:

This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements.[4][5]

Materials:

  • HEK293 cell line stably transfected with an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • TNF-α (stimulant)

  • Test compound: this compound

  • Bay 11-7082 (positive control inhibitor)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or positive control for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase).

    • Calculate the percent inhibition of NF-κB activation.

    • Determine the IC50 value.

Data Presentation:

CompoundNF-κB Activation IC50 (µM)
This compound8.1
Bay 11-7082 (Positive Control)2.5

Section 2: Antifungal Activity Assessment

Many triazole-containing compounds are potent antifungal agents that act by inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane. The following assays are designed to determine the antifungal efficacy and potential mechanism of action of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal strains.

Experimental Protocol:

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[6]

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compound: this compound

  • Fluconazole (positive control)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (0.5 x 10^3 to 2.5 x 10^3 cells/mL) in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound and fluconazole in the microplate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or by reading the absorbance at 490 nm.

Data Presentation:

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 9002880.5
Cryptococcus neoformans ATCC 208821164
Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound to determine if it inhibits the ergosterol biosynthesis pathway.

Experimental Protocol:

This protocol involves the extraction and spectrophotometric quantification of ergosterol.

Materials:

  • Candida albicans

  • Sabouraud Dextrose Broth (SDB)

  • Test compound

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-heptane

  • Sterile water

  • Spectrophotometer

Procedure:

  • Fungal Culture and Treatment: Grow Candida albicans in SDB to mid-log phase. Treat the cells with the test compound at its MIC and sub-MIC concentrations for 16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Saponification: Add alcoholic KOH to the cell pellet and incubate at 85°C for 1 hour.

  • Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable fraction (containing ergosterol).

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a clean tube and scan the absorbance between 230 and 300 nm. Ergosterol content is determined by the characteristic four-peak curve.

  • Quantification: Calculate the percentage of ergosterol based on the absorbance values at 281.5 nm and 230 nm.

Data Presentation:

TreatmentErgosterol Content (% of control)
Control (no treatment)100
This compound (at MIC)35
Fluconazole (at MIC)25
Lanosterol 14-α-demethylase (CYP51) Inhibition Assay

This enzymatic assay directly measures the inhibition of CYP51, a key enzyme in the ergosterol biosynthesis pathway and a common target for azole antifungals.[7][8]

Experimental Protocol:

This protocol uses a reconstituted in vitro system with purified recombinant CYP51.

Materials:

  • Recombinant Candida albicans CYP51 enzyme

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • Test compound

  • Ketoconazole (positive control)

  • Reaction buffer

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a reaction mixture, combine the CYP51 enzyme, reductase, and the test compound or ketoconazole at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding lanosterol and NADPH.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Reaction Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent (e.g., ethyl acetate).

  • HPLC Analysis: Analyze the extracted sterols by HPLC to quantify the amount of lanosterol remaining and the product formed.

  • Data Analysis: Calculate the percent inhibition of CYP51 activity and determine the IC50 value.

Data Presentation:

CompoundCYP51 IC50 (µM)
This compound0.8
Ketoconazole (Positive Control)0.05

Visualizations

experimental_workflow_anti_inflammatory cluster_primary_screening Primary Screening (In Vitro) cluster_secondary_screening Secondary Screening (Cell-Based) cluster_mechanistic_studies Mechanistic Studies COX_Assay COX-1/COX-2 Inhibition Assay TNFa_Assay TNF-α Secretion Assay COX_Assay->TNFa_Assay Active Compounds NFkB_Assay NF-κB Signaling Assay TNFa_Assay->NFkB_Assay Confirm Mechanism

Caption: Workflow for anti-inflammatory evaluation.

nf_kb_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->NFkB releases Test_Compound 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl) acetic acid Test_Compound->IKK inhibits? Gene Inflammatory Gene Expression NFkB_active->Gene induces

Caption: Hypothesized NF-κB signaling pathway inhibition.

experimental_workflow_antifungal Start Start: Test Compound Susceptibility_Test Antifungal Susceptibility (Broth Microdilution - MIC) Start->Susceptibility_Test Ergosterol_Assay Ergosterol Biosynthesis Inhibition Assay Susceptibility_Test->Ergosterol_Assay If MIC is low CYP51_Assay CYP51 Enzyme Inhibition Assay Ergosterol_Assay->CYP51_Assay If ergosterol is inhibited End End: Lead Candidate CYP51_Assay->End If CYP51 is inhibited

Caption: Workflow for antifungal activity evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of crude this compound challenging?

A1: The purification presents several challenges due to the molecule's properties and common synthesis byproducts. Key difficulties include:

  • High Polarity: The carboxylic acid and triazole groups make the molecule highly polar and water-soluble, which complicates extraction from aqueous phases with common organic solvents.[1][2]

  • Isomeric Impurities: The alkylation of the 3,5-dimethyl-1H-1,2,4-triazole ring is often not selective, leading to a mixture of N-1, N-2, and N-4 isomers. These isomers can have very similar physical properties, making them difficult to separate.[1][2]

  • Poor Crystallinity: The crude acid often exists as an oily residue, making direct crystallization or precipitation difficult.[1][2]

Q2: What are the most common impurities encountered during the synthesis and purification?

A2: The primary impurities are positional isomers formed during the N-alkylation step. The desired product is the N-1 isomer, but N-2 and N-4 isomers are common contaminants. Other potential impurities include unreacted starting materials, inorganic salts from reagents, and residual solvents.

Q3: What are the recommended methods for purifying the crude product?

A3: A multi-step strategy is often required. Since direct purification of the acid is difficult, a common approach involves converting it to a less polar ester derivative (e.g., benzyl or ethyl ester). This allows for purification by standard techniques like column chromatography and recrystallization. The purified ester is then hydrolyzed back to the acid.[1][2]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the product and detecting isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify and quantify residual solvents or other organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Elemental Analysis: Provides confirmation of the elemental composition.

Troubleshooting Guides

Issue 1: Recrystallization Problems
Symptom Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation The solution is too dilute; The chosen solvent is too effective.Concentrate the solution by carefully evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[3]
Product "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent; The solution is cooling too quickly; The sample is significantly impure.Use a lower-boiling point solvent or a different solvent system. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] If impurities are the cause, consider an initial purification step like a silica gel plug.
Poor Recovery/Low Yield Too much solvent was used for dissolution; The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent required for complete dissolution.[3] Cool the solution for a longer period or at a lower temperature. Concentrate the mother liquor and cool again to recover a second crop of crystals.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] Be aware that charcoal can also adsorb some of the desired product.
Issue 2: Column Chromatography Problems
Symptom Possible Cause(s) Suggested Solution(s)
Poor Separation of Isomers The mobile phase polarity is not optimized; The column is overloaded.Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. Use a shallower solvent gradient during elution. Ensure the amount of crude material loaded is appropriate for the column size.
Compound Streaks or Tailing on the Column The compound is too polar for the mobile/stationary phase combination; The sample was not loaded in a concentrated band.For silica gel, try adding a small amount of a more polar solvent (e.g., methanol or acetic acid) to the eluent.[3] Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica, dry it, and load the resulting powder onto the column.
Compound is Insoluble in the Mobile Phase The chosen eluent is too nonpolar.Use a more polar solvent system to dissolve the sample for loading and for the mobile phase.

Data Presentation: Purification Efficiency

The following table summarizes typical purity and yield data from a multi-step purification process involving an ester intermediate, adapted from literature on a similar compound.[1][2]

Purification Stage Description Purity (% a/a) Yield (%)
Crude N-Alkylation Product Isomeric mixture after synthesis.~46% (for the desired N-1 isomer)Quantitative (for the mixture)
After Silica Gel Plug Removal of the N-4 isomer.Isomeric mixture of N-1 and N-2-
After Recrystallization of Ester Selective crystallization of the desired N-1 ester.>99%~35%
Final Acid Product After hydrolysis of the purified ester.High PurityQuantitative

Experimental Protocols

Protocol 1: Purification via Benzyl Ester Intermediate

This protocol is a representative method based on common organic synthesis techniques for similar compounds.[1][2]

  • Esterification:

    • Suspend the crude this compound in a suitable solvent like acetone.

    • Add a base (e.g., K₂CO₃) and benzyl bromide.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate to obtain the crude benzyl ester, which will be an oily mixture of isomers.

  • Chromatographic Separation (Silica Gel Plug):

    • Prepare a short, wide column (a "plug") with silica gel.

    • Dissolve the crude ester mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the solution onto the silica plug.

    • Elute with a solvent system (e.g., ethyl acetate/hexane) to separate the less polar N-4 isomer from the desired N-1 and N-2 isomers. Combine the fractions containing the N-1/N-2 mixture.

  • Recrystallization of the Benzyl Ester:

    • Dissolve the purified N-1/N-2 ester mixture in a minimal amount of a suitable hot solvent (e.g., tert-butyl methyl ether - TBME).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • The desired N-1 benzyl ester should selectively crystallize.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Deprotection (Hydrogenation):

    • Dissolve the purified benzyl ester in a solvent like ethanol or ethyl acetate.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

    • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final, purified acid.

Visualizations

General Purification Workflow

G Crude Crude Acid (Isomer Mixture, Oily) Ester Esterification (e.g., Benzyl Ester) Crude->Ester CrudeEster Crude Ester Mixture (Less Polar) Ester->CrudeEster Chrom Silica Gel Chromatography (Removes N-4 Isomer) CrudeEster->Chrom PartPureEster Partially Purified Ester (N-1 / N-2 Mixture) Chrom->PartPureEster Recryst Selective Recrystallization PartPureEster->Recryst PureEster Pure N-1 Ester (Crystalline Solid) Recryst->PureEster Deprotect Deprotection (Hydrolysis / Hydrogenation) PureEster->Deprotect PureAcid Pure this compound Deprotect->PureAcid

Caption: Purification workflow for the target acid via an ester intermediate.

Troubleshooting Logic for Low Purity

G Start Final Product Has Low Purity (by HPLC/NMR) CheckNMR Analyze ¹H NMR Spectrum Start->CheckNMR CheckHPLC Analyze HPLC Chromatogram Start->CheckHPLC Solvents Residual Solvents Detected CheckNMR->Solvents Broad solvent peaks? Isomers Multiple Isomer Peaks Detected CheckHPLC->Isomers >1 major peak? Dry Action: Dry Under High Vacuum Solvents->Dry ReChrom Action: Re-purify Ester via Chromatography Isomers->ReChrom Success Purity Acceptable Dry->Success ReChrom->Success (after re-synthesis steps)

Caption: Decision-making flowchart for troubleshooting low product purity.

References

Technical Support Center: Optimizing Reaction Yield for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Q1: Low or no yield of the desired product is observed after the N-alkylation step. What are the possible causes and how can I troubleshoot this?

A1: Low or no product yield in the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole with an ethyl bromoacetate can be attributed to several factors:

  • Inactive Reactants: Ensure the 3,5-dimethyl-1H-1,2,4-triazole and ethyl bromoacetate are pure and have not degraded. Verify the purity of starting materials using techniques like NMR or melting point analysis.

  • Insufficient Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the triazole, while an insufficient amount will lead to incomplete reaction. Consider using stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure at least a stoichiometric equivalent of base is used.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. For instance, reactions with potassium carbonate in DMF or acetone can be heated to 60-100 °C.[1]

  • Moisture: The presence of water can hydrolyze the ethyl bromoacetate and deactivate strong bases like NaH. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially when using moisture-sensitive reagents.

  • Solvent Choice: The solvent can significantly influence the reaction. Polar aprotic solvents like DMF or acetonitrile are generally effective for this type of alkylation.

Q2: I am observing the formation of multiple products in my reaction mixture, leading to a low yield of the desired N-1 isomer. How can I improve the regioselectivity of the N-alkylation?

A2: The N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole can potentially occur at the N-1, N-2, or N-4 positions, leading to a mixture of isomers. The formation of the undesired N-2 and N-4 isomers is a common issue. Here’s how to improve N-1 selectivity:

  • Choice of Base and Solvent: The reaction conditions can influence the ratio of N-1 to N-2/N-4 alkylation. For some triazoles, using a bulky base or specific solvent systems can favor the formation of one isomer over the others. Systematic screening of different base-solvent combinations is recommended. For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF has been reported to favor N1-alkylation for 1,2,4-triazole.[1]

  • "Built-in" Synthetic Approach: Instead of alkylating a pre-formed triazole ring (a "buy-in" approach), consider a "built-in" strategy where the acetic acid side chain is incorporated before the triazole ring is formed through cyclization. This approach can offer higher selectivity and avoid the issue of isomeric mixtures altogether.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve regioselectivity and significantly reduce reaction times.[1]

Q3: The purification of the final product, this compound, is proving to be difficult. What are the recommended purification strategies?

A3: The high polarity and water solubility of the target molecule can make purification challenging.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good crystal formation and effectively removes impurities.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidification of the aqueous layer will precipitate the pure product, which can be collected by filtration.

  • Chromatography: While challenging for highly polar compounds, column chromatography on silica gel can be used. A polar eluent system, possibly containing a small amount of acetic or formic acid to suppress tailing, may be required. Reverse-phase chromatography (C18) is another option for polar compounds.

  • Purification of the Ester Intermediate: It is often easier to purify the less polar ethyl ester intermediate, ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate, by standard silica gel chromatography. The purified ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

Q4: The hydrolysis of the ethyl ester to the final acetic acid product is incomplete or results in side products. How can I optimize this step?

A4: Incomplete hydrolysis or the formation of side products can be addressed by modifying the reaction conditions:

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.

    • Basic Hydrolysis: Typically performed using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification. If the reaction is slow, gentle heating can be applied.

    • Acidic Hydrolysis: Can be carried out using a strong acid such as hydrochloric acid or sulfuric acid in an aqueous medium, often with heating.

  • Reaction Monitoring: Monitor the progress of the hydrolysis by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products due to prolonged exposure to harsh conditions.

  • Work-up Procedure: After basic hydrolysis, ensure the reaction mixture is sufficiently acidified to fully protonate the carboxylate and precipitate the product. Cooling the solution during acidification can improve the yield of the precipitated acid.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole with ethyl bromoacetate, based on general principles and data from analogous reactions.

ParameterCondition ACondition BCondition CExpected Outcome
Base K2CO3NaHDBUNaH and DBU are stronger bases and may lead to higher yields and faster reaction times compared to K2CO3.[1]
Solvent AcetoneDMFTHFDMF is a polar aprotic solvent that can enhance the rate of SN2 reactions, potentially leading to higher yields compared to acetone or THF.[1]
Temperature Room Temp60 °C100 °CIncreasing the temperature generally increases the reaction rate and can improve the yield, but may also lead to more side products.[1]
Method ConventionalMicrowaveFlowMicrowave and flow synthesis methods can significantly reduce reaction times and in some cases improve yields compared to conventional heating.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (N-Alkylation)

  • To a solution of 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to obtain the pure ethyl ester.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Dissolve the purified ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC until all the starting material is consumed. Gentle heating may be applied if the reaction is slow.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A 3,5-dimethyl-1H-1,2,4-triazole D Ethyl 2-(3,5-dimethyl-1H- 1,2,4-triazol-1-yl)acetate A->D + B Ethyl bromoacetate B->D + C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D Conditions E Ethyl 2-(3,5-dimethyl-1H- 1,2,4-triazol-1-yl)acetate G 2-(3,5-dimethyl-1H- 1,2,4-triazol-1-yl)acetic acid E->G F Base (e.g., NaOH) or Acid (e.g., HCl) F->G Conditions

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Reaction Yield CheckReactants Check Purity of Starting Materials Start->CheckReactants CheckConditions Verify Reaction Conditions (Base, Solvent, Temp) Start->CheckConditions CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture OptimizeConditions Optimize Reaction Parameters CheckReactants->OptimizeConditions CheckConditions->OptimizeConditions CheckMoisture->OptimizeConditions ConsiderAlternative Consider 'Built-in' Synthetic Route OptimizeConditions->ConsiderAlternative If yield still low Success Improved Yield OptimizeConditions->Success ConsiderAlternative->Success

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield Yield Purity Purity Selectivity Selectivity Base Base Base->Yield Base->Selectivity Solvent Solvent Solvent->Yield Solvent->Selectivity Temperature Temperature Temperature->Yield Temperature->Purity Purification Purification Method Purification->Purity

Caption: Relationship between experimental parameters and reaction outcome.

References

Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts and overcoming challenges during the synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via N-alkylation of 3,5-dimethyl-1,2,4-triazole?

A1: The most prevalent byproducts are the positional isomers formed during the N-alkylation step. The alkylation of the 3,5-dimethyl-1,2,4-triazole ring can occur at the N1, N2, or N4 positions, leading to a mixture of products. Studies on similar triazole alkylations have shown that achieving high selectivity for the desired N1 isomer can be challenging, sometimes resulting in the desired product being a minor component of the mixture.[1]

Q2: What are the structures of the main isomeric byproducts?

A2: The main isomeric byproducts are:

  • 2-(3,5-dimethyl-1H-1,2,4-triazol-4-yl)acetic acid

  • 2-(3,5-dimethyl-1H-1,2,4-triazol-2-yl)acetic acid

Q3: How can I distinguish between the desired N1 isomer and the N2 and N4 isomeric byproducts?

Q4: What are potential sources of other impurities?

A4: Besides isomeric byproducts, impurities can arise from:

  • Starting materials: Unreacted 3,5-dimethyl-1,2,4-triazole or ethyl chloroacetate. Impurities within these starting materials can also carry through the synthesis.

  • Side reactions: Hydrolysis of the ethyl ester of the product or byproducts to their corresponding carboxylic acids can occur depending on the reaction and workup conditions.

  • Degradation: The product may degrade under harsh reaction or purification conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired N1 isomer Poor regioselectivity in the N-alkylation step.Optimize reaction conditions such as solvent, base, temperature, and the nature of the alkylating agent. The use of a less polar, aprotic solvent and a bulky base may favor alkylation at the less sterically hindered N1 position. Consider alternative synthetic strategies that build the triazole ring with the acetic acid side chain already in place to avoid the isomerization issue.[1]
Presence of multiple spots on TLC or peaks in HPLC Formation of N2 and N4 isomeric byproducts.Utilize column chromatography for purification. Different isomers will have varying polarities and can be separated. Develop an effective HPLC method for analytical monitoring and preparative separation. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid is a good starting point.
Difficulty in characterizing the obtained products Lack of reference spectra for the byproducts.Isolate each major byproduct by preparative HPLC or column chromatography. Characterize each isolated compound thoroughly using 1H NMR, 13C NMR, and mass spectrometry to confirm their structures as the N1, N2, or N4 isomers.
Product is an oil or fails to crystallize Presence of impurities, including isomeric byproducts and residual solvent.Purify the product using column chromatography. If the product is an acid, consider converting it to a salt (e.g., with a suitable base) to facilitate crystallization and purification, followed by regeneration of the free acid.
Inconsistent reaction outcomes Variability in the quality of starting materials.Ensure the purity of 3,5-dimethyl-1,2,4-triazole and the alkylating agent. Impurities in the starting triazole could lead to the formation of unexpected side products.

Experimental Protocols

General Method for N-Alkylation of 3,5-dimethyl-1,2,4-triazole

This is a general procedure and may require optimization.

  • To a solution of 3,5-dimethyl-1,2,4-triazole in a suitable aprotic solvent (e.g., acetonitrile, DMF), add a base (e.g., potassium carbonate, sodium hydride).

  • Stir the mixture at room temperature for a specified time to allow for the formation of the triazolide anion.

  • Add the alkylating agent (e.g., ethyl chloroacetate) dropwise to the reaction mixture.

  • Heat the reaction mixture at a specific temperature and monitor the progress by TLC or HPLC.

  • After completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product, which will likely be a mixture of isomers, can then be purified by column chromatography.

  • For the synthesis of the final acid, the resulting ester is hydrolyzed using standard procedures (e.g., with NaOH or LiOH followed by acidification).

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This is a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

This method should allow for the separation of the desired N1 isomer from the N2 and N4 byproducts, as well as from the starting triazole.

Data Presentation

Table 1: Potential Byproducts and Impurities

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
This compoundC6H9N3O2155.16Desired Product
2-(3,5-dimethyl-1H-1,2,4-triazol-4-yl)acetic acidC6H9N3O2155.16Isomeric Byproduct
2-(3,5-dimethyl-1H-1,2,4-triazol-2-yl)acetic acidC6H9N3O2155.16Isomeric Byproduct
3,5-dimethyl-1,2,4-triazoleC4H7N397.12Unreacted Starting Material
Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetateC8H13N3O2183.21Ester Intermediate
Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-4-yl)acetateC8H13N3O2183.21Isomeric Ester Byproduct
Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-2-yl)acetateC8H13N3O2183.21Isomeric Ester Byproduct

Visualizations

Synthesis_Byproducts start 3,5-dimethyl-1,2,4-triazole + Ethyl Chloroacetate alkylation N-Alkylation start->alkylation mixture Isomeric Mixture of Ethyl Esters alkylation->mixture N1_ester Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (Desired Intermediate) mixture->N1_ester N2_ester Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-2-yl)acetate (Byproduct) mixture->N2_ester N4_ester Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-4-yl)acetate (Byproduct) mixture->N4_ester hydrolysis_N1 Hydrolysis N1_ester->hydrolysis_N1 hydrolysis_N2 Hydrolysis N2_ester->hydrolysis_N2 hydrolysis_N4 Hydrolysis N4_ester->hydrolysis_N4 product This compound (Final Product) hydrolysis_N1->product byproduct_N2 2-(3,5-dimethyl-1H-1,2,4-triazol-2-yl)acetic acid (Byproduct) hydrolysis_N2->byproduct_N2 byproduct_N4 2-(3,5-dimethyl-1H-1,2,4-triazol-4-yl)acetic acid (Byproduct) hydrolysis_N4->byproduct_N4

Figure 1: Synthetic pathway and formation of isomeric byproducts.

Troubleshooting_Workflow start Reaction Complete analyze Analyze Crude Product (TLC, HPLC, NMR) start->analyze pure Is Desired Product Pure? analyze->pure end Proceed to Next Step pure->end Yes troubleshoot Identify Impurities pure->troubleshoot No isomers Are Impurities Isomers? troubleshoot->isomers other Other Byproducts isomers->other No purify Purify by Chromatography isomers->purify Yes starting_materials Unreacted Starting Materials starting_materials->purify other->starting_materials optimize Optimize Reaction Conditions optimize->start purify->analyze

Figure 2: Troubleshooting workflow for synthesis and purification.

References

stability issues of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: The 1,2,4-triazole ring is an aromatic heterocycle, which confers significant stability to the core structure under many conditions.[1][2][3] Generally, it is resistant to simple hydrolysis under neutral conditions.[1] However, the overall stability of the molecule in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[4]

Q2: What are the primary factors that can cause degradation of this compound in solution?

A2: The primary factors that can lead to the degradation of this compound are:

  • pH: Both strongly acidic and strongly basic conditions can promote hydrolysis, although the triazole ring itself is relatively stable.[2] The acetic acid side chain is more susceptible to reaction under certain conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Thermal stability studies are recommended to determine safe handling and storage temperatures.[5]

  • Light (Photostability): Exposure to UV or even ambient light can cause photodegradation.[6] Many triazole-based fungicides are known to be susceptible to photolysis.[6]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or metal ions, can lead to oxidative degradation of the molecule.[7][8]

Q3: How should I prepare and store solutions of this compound to ensure stability?

A3: To maximize stability, we recommend the following:

  • Solvent Selection: Use high-purity, degassed solvents. Common solvents for similar, more complex triazole acetic acid derivatives include DMSO and Ethanol. For aqueous solutions, consider using a buffer at a neutral or slightly acidic pH where the compound is most stable, which should be determined experimentally.

  • Storage Conditions: Store solutions at low temperatures (e.g., 2-8°C or -20°C for long-term storage). Protect solutions from light by using amber vials or wrapping containers in aluminum foil. It is also advisable to store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Preparation: Prepare solutions fresh whenever possible. If storing stock solutions, do so in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I determine the stability of my specific solution?

A4: A forced degradation study is the most effective method to assess the stability of your compound under various stress conditions.[4][7][8] This involves intentionally exposing your solution to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways and the resulting degradation products.[7][9] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended analytical techniques for monitoring the parent compound's concentration and identifying any new peaks corresponding to degradants.[4]

Troubleshooting Guides

Issue 1: I am observing a decrease in the concentration of my compound over time in my HPLC analysis.

  • Possible Cause 1: Chemical Degradation. The compound may be degrading due to storage conditions.

    • Solution: Review your storage protocol. Are the solutions protected from light? Are they stored at an appropriate temperature? Is the pH of the solution optimal for stability? Consider performing a systematic forced degradation study to understand the compound's liabilities.

  • Possible Cause 2: Adsorption. The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic).

    • Solution: Try using different types of vials (e.g., polypropylene or silanized glass) to see if the loss is mitigated.

  • Possible Cause 3: Evaporation. The solvent may be slowly evaporating, which would paradoxically increase the concentration. However, if samples are not sealed properly, significant volume loss can occur, leading to inaccurate dilutions and perceived concentration changes.

    • Solution: Ensure all vials are sealed tightly with appropriate caps and septa. Use solvent-resistant seals.

Issue 2: I see new, unexpected peaks appearing in my chromatogram.

  • Possible Cause 1: Degradation Products. The new peaks are likely degradation products of your compound.

    • Solution: This indicates a stability issue. Use LC-MS to determine the mass of the new peaks. This information can help elucidate the structure of the degradation products and the degradation pathway. Compare the chromatograms of stressed samples (from a forced degradation study) to your experimental samples to see if the new peaks match known degradants.

  • Possible Cause 2: Contamination. The new peaks could be from a contaminated solvent, buffer, or a contaminated HPLC system.

    • Solution: Run a blank injection (solvent/mobile phase only) to check for system contamination. Prepare fresh solvents and buffers and re-analyze your sample.

  • Possible Cause 3: Excipient Interaction. If you are working with a formulation, the compound may be reacting with an excipient.

    • Solution: Analyze the compound in a simple solvent system without excipients to confirm if the issue persists.

Data Presentation

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 80°CMonitor at several time points (e.g., 2, 6, 24, 48 hours).
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 80°CMonitor at several time points. Some compounds are very labile to base.
Oxidation 3% - 30% H₂O₂Room TemperatureProtect from light during the study.
Thermal Stress 60°C - 80°C (in solution)Up to 72 hoursCompare with a control sample at the recommended storage temperature.
Photostability ICH Option 1 or 2VariableExpose the solution to a calibrated light source (UV/Vis).

Table 2: Expected Stability Trends for Triazole Acetic Acid Derivatives

ConditionExpected StabilityRationale
Neutral pH (6-8) Generally StableThe 1,2,4-triazole ring is aromatic and stable.[3]
Strong Acid (pH < 2) Potential for HydrolysisWhile the ring is robust, extreme conditions can lead to degradation.[2]
Strong Base (pH > 10) Potential for HydrolysisBasic conditions may facilitate ring-opening or side-chain reactions.
UV/Vis Light Susceptible to DegradationMany triazole-containing compounds, like fungicides, undergo photolysis.[6]
Oxidizing Conditions Susceptible to DegradationThe triazole ring or methyl groups can be sites for oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of the initial solvent. Keep at 60°C.

    • Control Sample: Dilute 1 mL of stock solution with 1 mL of the initial solvent. Store at 5°C, protected from light.

  • Time Points: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 6, 24, 48 hours).

  • Sample Preparation for Analysis:

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. If new peaks are observed, use LC-MS to obtain mass information.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero control. Identify and quantify any major degradation products.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solvent, 60°C) prep_stock->thermal photo Photostability (ICH Light Source) prep_stock->photo control Control Sample (Solvent, 5°C) prep_stock->control sampling Sample at Time Points (0, 2, 6, 24h...) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Unknowns hplc->lcms If new peaks > threshold eval Assess % Degradation Identify Degradants Determine Pathways hplc->eval lcms->eval

Caption: Workflow for a Forced Degradation Study.

G q_node q_node start Observation: Unexpected peak in HPLC q1 Is the peak in the blank run? start->q1 a1_yes System or Solvent Contamination q1->a1_yes Yes a1_no Potential Degradant or Sample Contaminant q1->a1_no No action1 Action: Prepare fresh mobile phase, flush system, re-run blank. a1_yes->action1 q2 Does the peak grow over time or with stress? a1_no->q2 a2_yes Likely a Degradation Product q2->a2_yes Yes a2_no Could be an impurity from starting material or a stable contaminant q2->a2_no No action2 Action: Proceed to LC-MS for mass identification. a2_yes->action2 action3 Action: Re-analyze starting material. Review sample handling. a2_no->action3

Caption: Troubleshooting Flowchart for Unexpected Peaks.

Caption: Hypothetical Degradation Pathways for the Compound.

References

Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for synthesizing this compound: the 'Buy-in' (N-alkylation) approach and the 'Built-in' (ring formation) approach. The 'Buy-in' method involves alkylating the pre-formed 3,5-dimethyl-1H-1,2,4-triazole ring, which is simpler but often suffers from poor regioselectivity. The 'Built-in' approach constructs the triazole ring with the acetic acid side chain already incorporated, offering better selectivity but requiring more complex starting materials.

Q2: Why is my reaction yield consistently low?

A2: Low yields are a common issue, often stemming from the formation of multiple, hard-to-separate isomers during the N-alkylation step. The alkylation of 3,5-dimethyl-1,2,4-triazole can occur at the N-1, N-2, or N-4 positions, with the desired N-1 isomer often not being the major product.[1][2] Additionally, purification challenges, especially with the high polarity of the final acid product, can lead to significant product loss.

Q3: My analysis (NMR, LC-MS) shows multiple products. What are they?

A3: The multiple products are almost certainly the different N-alkylated regioisomers: this compound (N-1, desired), 2-(3,5-dimethyl-1H-1,2,4-triazol-2-yl)acetic acid (N-2), and 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)acetic acid (N-4). Alkylation of 1,2,4-triazoles is known to produce mixtures of isomers.[3][4] The ratio of these isomers can be influenced by the choice of base, solvent, and alkylating agent.

Q4: How can I improve the selectivity to favor the desired N-1 isomer?

A4: Achieving high N-1 selectivity in the alkylation of 1,2,4-triazoles is challenging.[1][2] Steric hindrance from the two methyl groups at positions 3 and 5 should favor N-1 alkylation over N-2, but N-4 alkylation remains a competitive pathway. Screening different bases and solvents is recommended (see Table 2). For guaranteed selectivity, a 'Built-in' synthesis, where the triazole ring is formed from precursors already containing the acetic acid moiety, is a more robust strategy.[1][5]

Q5: What is the best method to purify the final product?

A5: The final acid is highly polar and hydrophilic, making extraction from aqueous solutions with organic solvents difficult.[1][2] A more effective strategy is to synthesize an ester precursor (e.g., ethyl or benzyl acetate). This less polar intermediate can be more easily purified by silica gel chromatography to isolate the desired N-1 isomer from other regioisomers. The purified ester is then hydrolyzed in a final step to yield the pure carboxylic acid.[1][2]

Synthetic Strategy Overview

The two primary synthetic strategies are visualized below. The 'Buy-in' approach is more direct but less selective, while the 'Built-in' approach provides high selectivity at the cost of a potentially longer route.

cluster_0 A) 'Buy-in' Approach (N-Alkylation) cluster_1 B) 'Built-in' Approach (Ring Formation) A_start 3,5-Dimethyl- 1,2,4-Triazole A_reagent + Ethyl Bromoacetate (Base, Solvent) A_intermediate Mixture of Isomeric Esters (N-1, N-2, N-4) A_reagent->A_intermediate Alkylation A_purify Chromatographic Purification A_intermediate->A_purify Key Challenge: Isomer Separation A_ester Pure N-1 Ester A_purify->A_ester A_hydrolysis Hydrolysis (e.g., NaOH, H₂O) A_final Final Product A_hydrolysis->A_final Saponification B_start Hydrazine Synthon (e.g., Ethyl Hydrazinoacetate) B_reagent + Acetimidamide Derivative B_intermediate Direct Formation of N-1 Substituted Ester B_reagent->B_intermediate Cyclization (Highly Selective) B_hydrolysis Hydrolysis (e.g., NaOH, H₂O) B_final Final Product B_hydrolysis->B_final Saponification cluster_products Alkylation Products start 3,5-Dimethyl- 1,2,4-Triazole reagent + Br-CH₂CO₂Et (Base, Solvent) start->reagent N1 N-1 Isomer (Desired Product) N2 N-2 Isomer N4 N-4 Isomer reagent->N1 Attack at N-1 reagent->N2 Attack at N-2 reagent->N4 Attack at N-4

References

improving selectivity in the synthesis of triazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of triazole isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction producing a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers?

A: You are likely running a thermal Huisgen 1,3-dipolar cycloaddition without a regioselective catalyst. The classic, uncatalyzed reaction between an azide and an alkyne requires high temperatures and often results in a mixture of the 1,4- and 1,5-regioisomers, as the frontier molecular orbital energies of the reactants are similar, leading to poor selectivity.[1] To achieve high selectivity, a catalytic approach is necessary.

Q2: How can I selectively synthesize the 1,4-disubstituted 1,2,3-triazole isomer?

A: The most reliable method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction is the cornerstone of "click chemistry" and offers high yields, mild reaction conditions, and excellent regioselectivity.[1][3] The active Cu(I) catalyst can be generated from Cu(I) salts (e.g., CuI, CuBr) or by reducing Cu(II) salts (e.g., CuSO₄) in situ with an agent like sodium ascorbate.[1]

Q3: My goal is the 1,5-disubstituted 1,2,3-triazole isomer. How can I achieve this selectivity?

A: For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the most common and effective method.[1] Catalysts such as CpRuCl(PPh₃)₂ or CpRuCl(COD) are effective for the reaction between azides and terminal alkynes to exclusively yield the 1,5-isomer.[4][5] This method can also be applied to internal alkynes to produce fully substituted triazoles.[1][5] Additionally, certain metal-free conditions, such as using potassium tert-butoxide (t-BuOK) in wet DMF with aromatic azides and trimethylsilyl alkynes, have been shown to favor the 1,5-isomer.[4]

Q4: My CuAAC reaction has failed or is giving very low yields. What should I troubleshoot?

A: Low yields in CuAAC reactions are a common issue. Please refer to the troubleshooting table below for specific guidance. Key areas to investigate include the purity of your starting materials, the integrity of the catalyst, and the reaction atmosphere, as oxygen can deactivate the Cu(I) catalyst through oxidation.

Q5: Are there effective metal-free methods to achieve regioselectivity?

A: Yes, while metal-catalyzed reactions are dominant, some organocatalytic and base-mediated methods have been developed. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as an organocatalyst for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[6] For 1,5-disubstituted triazoles, bases like potassium tert-butoxide or tetraalkylammonium hydroxide in DMSO can promote the reaction between aryl azides and terminal alkynes with high regioselectivity.[4]

Q6: How do I confirm which regioisomer I have synthesized?

A: The most definitive method for isomer characterization is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the triazole proton is a key indicator. In 1,4-disubstituted isomers, this proton typically appears further downfield compared to the corresponding proton in 1,5-isomers.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons can also help distinguish between isomers.

  • HMBC/NOESY: 2D NMR techniques can show correlations between the triazole proton and substituents, providing unambiguous structural confirmation. High-Resolution Mass Spectrometry (HR-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are also essential for confirming the product's mass and the presence of the triazole ring, respectively.[3]

Data Presentation

Table 1: Comparison of Key Catalytic Systems for Regioselective 1,2,3-Triazole Synthesis

Catalyst SystemPredominant IsomerTypical Reaction ConditionsAdvantagesLimitations
None (Thermal) Mixture of 1,4- and 1,5-High temperature ( > 80°C)No metal catalyst required.Poor regioselectivity, harsh conditions.[1][7]
Copper(I) 1,4-disubstitutedRoom temperature to mild heating; often in aqueous or organic solvents.[1][3]High selectivity, mild conditions, high yield, wide functional group tolerance.[3]Potential for copper contamination in the final product.[1]
Ruthenium(II) 1,5-disubstitutedRoom temperature to mild heating; organic solvents.High selectivity for the 1,5-isomer; works with internal alkynes.[1][5]Catalyst can be expensive; requires inert atmosphere.
Zinc(II) 1,5-disubstitutedRoom temperature.[4]Mild conditions.Substrate scope may be more limited than RuAAC.
Organocatalyst (DBU) 1,4-disubstitutedOrganic solvents (e.g., DMSO, Chloroform).[6]Metal-free.May not be as general or high-yielding as CuAAC.

Table 2: Troubleshooting Guide for Low-Yielding CuAAC Reactions

SymptomPossible Cause(s)Suggested Solution(s)
No reaction or very low conversion 1. Inactive Cu(I) catalyst (oxidized to Cu(II)).2. Impure starting materials (alkyne, azide).3. Inappropriate solvent.1. Use a fresh Cu(I) salt or add a reducing agent (e.g., sodium ascorbate, ~10 mol%) to a Cu(II) salt.[1] Ensure the reaction is deoxygenated by purging with N₂ or Argon.2. Purify starting materials via chromatography or distillation.3. Screen solvents; t-BuOH/H₂O, DMSO, and DMF are common choices.
Formation of side products (e.g., alkyne homocoupling) 1. Presence of oxygen.2. Absence of a suitable ligand.1. Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere.2. Add a coordinating ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) catalyst.
Reaction stalls before completion 1. Catalyst deactivation over time.2. Insufficient amount of catalyst or reducing agent.1. Add another portion of the catalyst and/or reducing agent.2. Increase catalyst loading to 1-5 mol% and ensure at least one equivalent of reducing agent to Cu(II) is used.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazoles

  • Reagent Preparation: In a suitable flask, dissolve the alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, or DMSO).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst. For example, dissolve sodium ascorbate (0.1-0.2 eq) in water and add copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure and regiochemistry of the 1,4-disubstituted product using ¹H NMR, ¹³C NMR, HR-MS, and FTIR.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazoles

  • Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques.

  • Reagent Preparation: In a Schlenk flask, dissolve the alkyne (1.0 eq), the organic azide (1.1 eq), and the Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-2 mol%) in a dry, deoxygenated organic solvent (e.g., toluene, THF, or dioxane).

  • Reaction Conditions: Stir the mixture at the desired temperature (room temperature to 60 °C is common).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and regiochemistry of the 1,5-disubstituted product using ¹H NMR, ¹³C NMR, HR-MS, and FTIR.

Visualized Workflows and Pathways

G start_node Desired Triazole Isomer? isomer_14 1,4-Disubstituted start_node->isomer_14 1,4- isomer_15 1,5-Disubstituted start_node->isomer_15 1,5- isomer_mix Mixture / Non-selective start_node->isomer_mix Don't care / Thermal method_cu Use Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) isomer_14->method_cu method_ru Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) isomer_15->method_ru method_thermal Use Uncatalyzed Thermal Cycloaddition isomer_mix->method_thermal

Caption: Decision workflow for selecting a synthetic route.

G R1_alkyne R1-C≡CH Cu_acetylide R1-C≡C-Cu(I) R1_alkyne->Cu_acetylide + Cu(I) R2_azide R2-N3 six_membered Six-membered Copper Metallacycle Cu_I Cu(I) Cu_acetylide->six_membered + R2-N3 product 1,4-Disubstituted Triazole six_membered->product Reductive Elimination product->Cu_I Catalyst Regeneration G R1_alkyne R1-C≡CH Ru_vinylidene [Ru]=C=CHR1 R2_azide R2-N3 Ru_cat [Ru] Ru_cat->Ru_vinylidene + R1-C≡CH five_membered Five-membered Ruthenacycle Ru_vinylidene->five_membered + R2-N3 (oxidative coupling) product 1,5-Disubstituted Triazole five_membered->product Reductive Elimination product->Ru_cat Catalyst Regeneration

References

common impurities in 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

The synthesis of this compound typically involves the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole with a haloacetic acid derivative. This reaction can lead to several common impurities:

  • Isomeric Impurities: The alkylation can occur on different nitrogen atoms of the triazole ring, resulting in a mixture of isomers. The desired product is the N-1 isomer, while the N-2 and N-4 isomers are the most significant process-related impurities.[1] The separation of N-1 and N-2 isomers can be particularly challenging due to their similar physical properties.[1]

  • Unreacted Starting Materials: Residual amounts of 3,5-dimethyl-1H-1,2,4-triazole and the alkylating agent (e.g., ethyl bromoacetate) may remain in the crude product.

  • Solvents and Reagents: Residual solvents used during the synthesis and workup (e.g., acetone, DMF), as well as inorganic salts from the use of bases (e.g., potassium carbonate), can be present.

Q2: How can I remove the isomeric impurities of this compound?

The removal of isomeric impurities, particularly the N-2 and N-4 isomers, is a critical step in the purification process. A combination of techniques is often most effective:

  • Fractional Crystallization: This is a primary method for purifying the desired N-1 isomer. The choice of solvent is crucial and may require some optimization. Common solvent systems for recrystallization of polar organic molecules include ethanol, ethyl acetate/hexane, and acetone/hexane.[2] For acidic compounds, crystallization of a salt by treatment with a suitable base can also be an effective purification strategy.[2]

  • Chromatography: Column chromatography using silica gel can be employed to separate the N-1 isomer from the less polar N-4 isomer.[1] However, the separation of the N-1 and N-2 isomers by silica gel chromatography is often difficult due to their similar polarities.[1] High-performance liquid chromatography (HPLC) may offer better resolution for separating these closely related isomers.

  • Chemical Derivatization: In cases where direct purification is challenging, a strategy of converting the carboxylic acid to an ester (e.g., a benzyl or ethyl ester) can be employed. This changes the polarity of the molecule, potentially facilitating the separation of isomers by chromatography or crystallization.[1] The purified ester can then be hydrolyzed back to the desired carboxylic acid.

Troubleshooting Guides

Issue 1: My final product is contaminated with a significant amount of the N-4 isomeric impurity.

Troubleshooting Steps:

  • Silica Gel Chromatography: This is often effective for removing the N-4 isomer. A silica gel plug or a full column can be used.[1] A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the desired, more polar N-1 isomer after the N-4 isomer has been washed off the column.

  • Recrystallization: If the solubility difference between the N-1 and N-4 isomers is significant in a particular solvent system, recrystallization can be an effective and scalable purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired N-1 isomer.

Issue 2: I am struggling to separate the N-1 and N-2 isomers.

Troubleshooting Steps:

  • Optimize Recrystallization: This is often the most practical approach for separating these closely related isomers on a larger scale. Careful control of the cooling rate and solvent system is critical. Seeding the solution with a pure crystal of the N-1 isomer can sometimes promote selective crystallization.

  • Preparative HPLC: For smaller quantities or when very high purity is required, preparative HPLC can be an effective, albeit more resource-intensive, method. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with a trifluoroacetic acid (TFA) modifier, is a good starting point for method development.

  • Derivatization Strategy: As mentioned in the FAQs, converting the acid to an ester can alter the physical properties of the isomers, potentially making them easier to separate by chromatography or crystallization.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent or solvent pair in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.[3] Common choices for compounds with similar polarity include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[2]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Esterification and Hydrolysis
  • Esterification: Convert the crude isomeric mixture of the carboxylic acid to its corresponding ester (e.g., ethyl or benzyl ester) using a standard esterification method (e.g., Fischer esterification or reaction with an alkyl halide in the presence of a base).

  • Purification of the Ester: Purify the resulting ester mixture using column chromatography or recrystallization. The change in polarity may allow for a more effective separation of the isomers.

  • Hydrolysis: Hydrolyze the purified ester back to the carboxylic acid using either acidic or basic conditions, followed by neutralization to precipitate the pure this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for Isomeric Impurities

Purification TechniqueAdvantagesDisadvantagesBest For Removing
Recrystallization Scalable, cost-effective.Requires significant solubility differences between isomers.N-4 and potentially N-2 isomers.
Silica Gel Chromatography Effective for polarity differences.Can be slow and solvent-intensive for large scales; poor separation of N-1/N-2 isomers.N-4 isomer.[1]
Preparative HPLC High resolution, good for difficult separations.Expensive, not easily scalable.N-2 isomer.
Derivatization Can enable easier separation.Adds extra synthetic steps (esterification and hydrolysis).N-2 and N-4 isomers.[1]

Visualizations

Experimental_Workflow_for_Purification cluster_synthesis Synthesis cluster_purification Purification Options cluster_final Final Product start Crude Product (Mixture of N-1, N-2, N-4 isomers + Starting Materials) recrystallization Recrystallization start->recrystallization Direct Purification chromatography Silica Gel Chromatography start->chromatography Direct Purification derivatization Esterification start->derivatization Indirect Purification end Pure this compound recrystallization->end chromatography->end ester_purification Purification of Ester (Chromatography/Recrystallization) derivatization->ester_purification hydrolysis Hydrolysis ester_purification->hydrolysis hydrolysis->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product q1 Major Impurity Type? start->q1 isomers Isomers (N-2, N-4) q1->isomers Process-Related starting_materials Unreacted Starting Materials q1->starting_materials Unreacted q2 Which Isomer? isomers->q2 solution_sm Aqueous Wash or Recrystallization starting_materials->solution_sm n4_isomer N-4 Isomer q2->n4_isomer N-4 n2_isomer N-2 Isomer q2->n2_isomer N-2 solution_n4 Silica Gel Chromatography or Recrystallization n4_isomer->solution_n4 solution_n2 Optimized Recrystallization, Preparative HPLC, or Derivatization n2_isomer->solution_n2

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, the primary degradation pathways under forced degradation conditions (such as hydrolysis, oxidation, and photolysis) are expected to involve the cleavage of the N-acetic acid side chain and potential modifications to the triazole ring. Key expected transformations include hydrolysis of the carboxymethyl group and cleavage of the N-C bond connecting the acetic acid moiety to the triazole ring.

Q2: What are the likely degradation products I should be looking for?

A2: Key potential degradation products to monitor include 3,5-dimethyl-1H-1,2,4-triazole, and potentially further breakdown products of the triazole ring under harsh conditions. The formation of these degradants can be influenced by factors like pH, temperature, and the presence of oxidizing agents or light.

Q3: What are the recommended stress conditions for forced degradation studies of this compound?

A3: It is advisable to conduct forced degradation studies to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2] Recommended stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light

Q4: How can I identify the structure of unknown degradation products?

A4: Structure elucidation of unknown degradation products typically involves a combination of chromatographic separation (e.g., HPLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition, while tandem mass spectrometry (MS/MS) can yield fragmentation patterns to deduce the structure. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for unambiguous structure determination.

Troubleshooting Guides

HPLC Analysis Issues
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Interaction of the analyte with active sites on the column packing material.- Inappropriate mobile phase pH.- Column overload.- Use a high-purity silica column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.[3]
Ghost Peaks - Contamination in the mobile phase or injection system.- Carryover from a previous injection.- Late eluting peaks from a previous run.- Use fresh, high-purity solvents for the mobile phase.- Implement a robust needle wash protocol.- Extend the run time to ensure all components have eluted.[3][4]
Retention Time Drift - Poor column temperature control.- Inconsistent mobile phase composition.- Column degradation.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Replace the column if it has reached the end of its lifetime.[5]
Poor Resolution - Inadequate mobile phase strength.- Incorrect column chemistry.- High extra-column volume.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Select a column with a different stationary phase for alternative selectivity.- Minimize the length and diameter of tubing between the injector, column, and detector.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Column Temperature: 30°C.

Visualizations

Logical Workflow for Degradation Studies

cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Pathway Elucidation A Prepare Stock Solution of This compound B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D HPLC-UV Analysis for Degradation Profile C->D E LC-MS/MS for Identification of Degradants D->E F NMR for Structure Elucidation E->F G Propose Degradation Pathways F->G H Validate Pathways G->H

Caption: Workflow for investigating degradation pathways.

Hypothesized Hydrolytic Degradation Pathway

A This compound C7H11N3O2 B 3,5-dimethyl-1H-1,2,4-triazole C4H7N3 A->B Hydrolysis (Acid/Base) C Glycolic Acid C2H4O3 A->C Hydrolysis (Acid/Base)

Caption: Hypothesized hydrolytic degradation of the parent compound.

References

Technical Support Center: Scale-Up of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific experimental issues.

Troubleshooting Guide

Issue ID: SCALE-UP-001

Question: My reaction yield is consistently low after scaling up the synthesis from lab to pilot scale. What are the potential causes and how can I improve it?

Answer: Low yield upon scale-up is a common issue that can stem from several factors. A systematic approach to identify the root cause is crucial.

  • Incomplete Reaction:

    • Poor Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and temperature differences, preventing the reaction from going to completion. Ensure the agitation is sufficient to maintain a homogeneous mixture.

    • Insufficient Reaction Time: While reaction times may be established at a smaller scale, heat and mass transfer limitations in larger vessels might slow down the reaction rate. Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time at scale.

    • Reagent Purity and Stoichiometry: Verify the purity of your starting materials (3,5-dimethyl-1H-1,2,4-triazole and the alkylating agent, e.g., ethyl bromoacetate). Impurities can interfere with the reaction. At a larger scale, accurate measurement of reagents is critical; ensure your stoichiometry is correct.

  • Side Reactions:

    • Isomer Formation: The alkylation of 3,5-dimethyl-1H-1,2,4-triazole can occur on different nitrogen atoms, leading to the formation of N1, N2, and N4 isomers. The desired product is the N1 isomer. The formation of other isomers will reduce the yield of the target molecule. See Issue ID: SCALE-UP-002 for managing regioselectivity.

    • Decomposition: If the reaction is exothermic, poor heat dissipation at a larger scale can lead to temperature spikes, potentially causing decomposition of reactants or products.

  • Product Isolation and Purification Losses:

    • Difficult Extraction: The final product is a polar carboxylic acid, which can be challenging to extract from aqueous solutions. This can lead to significant product loss during work-up.

    • Emulsion Formation: During extraction, emulsions can form, making phase separation difficult and leading to loss of product in the aqueous or interfacial layer.

    • Purification Challenges: Separation of the desired N1 isomer from other isomers can be difficult, leading to losses during chromatography or crystallization.

Issue ID: SCALE-UP-002

Question: I am observing a significant amount of isomeric impurities in my crude product. How can I improve the regioselectivity of the N-alkylation?

Answer: The formation of multiple regioisomers is a primary challenge in the alkylation of unsymmetrical triazoles. The desired product is this compound (the N1 isomer). The main impurities are the N2 and N4 isomers. The ratio of these isomers is highly dependent on the reaction conditions.

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role in determining which nitrogen atom is deprotonated and its subsequent nucleophilicity.

    • For unsubstituted 1,2,4-triazole, using a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like THF has been shown to favor the formation of the N1 isomer, often with a regioselectivity of around 90:10 (N1:N4).[1][2]

    • Commonly used inorganic bases like potassium carbonate in polar aprotic solvents such as acetone or DMF can also be employed, but the regioselectivity may vary.[3] A screening of different base/solvent combinations is recommended to optimize the N1 selectivity for your specific substrate.

  • Reaction Temperature: Temperature can influence the isomer ratio. Running the reaction at lower temperatures may improve selectivity in some cases. It is advisable to conduct temperature screening studies.

  • Steric Hindrance: While the methyl groups at the 3 and 5 positions are symmetrical with respect to N1 and N2, they create a more sterically hindered environment around these nitrogens compared to the N4 position. This steric hindrance can influence the approach of the alkylating agent.

Below is a diagram illustrating the challenge of regioselectivity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products 3,5-dimethyl-1H-1,2,4-triazole 3,5-dimethyl-1H-1,2,4-triazole N1-isomer (Desired) N1-isomer (Desired) 3,5-dimethyl-1H-1,2,4-triazole->N1-isomer (Desired) Alkylation at N1 N2-isomer (Impurity) N2-isomer (Impurity) 3,5-dimethyl-1H-1,2,4-triazole->N2-isomer (Impurity) Alkylation at N2 N4-isomer (Impurity) N4-isomer (Impurity) 3,5-dimethyl-1H-1,2,4-triazole->N4-isomer (Impurity) Alkylation at N4 Ethyl Bromoacetate Ethyl Bromoacetate Base Base Base->N1-isomer (Desired) Solvent Solvent Solvent->N1-isomer (Desired) Temperature Temperature Temperature->N1-isomer (Desired)

References

Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during this synthetic process.

Experimental Protocols

A detailed two-step experimental protocol for the synthesis of this compound is provided below. This procedure involves the initial N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole with an ethyl bromoacetate followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

Materials:

  • 3,5-dimethyl-1H-1,2,4-triazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq) in anhydrous dimethylformamide (DMF), add ethyl bromoacetate (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • The filtrate is then diluted with ethyl acetate and washed with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate.

  • The crude product is a mixture of N1 and N2 isomers and should be purified by silica gel column chromatography.

Step 2: Hydrolysis of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

Materials:

  • Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a microwave-safe vessel, dissolve the purified ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (1.0 eq) in ethanol.

  • Add potassium carbonate (3.0 eq) to the solution.

  • Seal the vessel and irradiate in a microwave reactor at 180 °C for 20 minutes.[1]

  • After cooling, evaporate the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify to a pH of approximately 2-3 with 1M HCl.

  • The precipitated product, this compound, is then collected by filtration, washed with cold water, and dried.

Data Presentation

The choice of solvent significantly impacts the yield and regioselectivity of the N-alkylation of 3,5-dimethyl-1,2,4-triazole. Below is a summary of the expected effects of different solvents based on studies of similar 1,2,4-triazole alkylations.

SolventBaseTemperature (°C)Expected YieldPurity/SelectivityReference
AcetoneK₂CO₃RefluxQuantitative (isomeric mixture)Poor N1 selectivity, mixture of N1, N2, and N4 isomers.[2][2]
Dimethylformamide (DMF)K₂CO₃25 - 80Moderate to GoodGood, but may still produce a mixture of N1 and N2 isomers.General knowledge from multiple sources
Dimethyl sulfoxide (DMSO)K₂CO₃Room TempGoodCan favor N1-alkylation but may require careful temperature control to minimize side reactions.General knowledge from multiple sources
Tetrahydrofuran (THF)DBURoom TempHigh N1 selectivity reported for unsubstituted 1,2,4-triazole.[3]Potentially high N1 selectivity.[3]
Ionic LiquidK₂CO₃80 (Microwave)ExcellentHigh regioselectivity for N1-alkylation has been reported.[4][4]

Troubleshooting Guides

Issue 1: Low or No Yield of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

  • Question: My N-alkylation reaction is giving a very low yield or no product at all. What are the possible causes and solutions?

  • Answer:

    • Inactive Reagents: Ensure the purity and reactivity of your starting materials. 3,5-dimethyl-1H-1,2,4-triazole can be hygroscopic, and ethyl bromoacetate can degrade over time. Use freshly opened or purified reagents.

    • Insufficient Base: Potassium carbonate is a common choice, but if the reaction is sluggish, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be more effective, especially in solvents like THF.[3]

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to 60-80 °C. Microwave irradiation can also significantly reduce reaction times and improve yields.[4][5]

    • Moisture: The presence of water can hydrolyze ethyl bromoacetate. Ensure you are using anhydrous solvents and have a dry reaction setup.[5]

Issue 2: Formation of Multiple Isomers

  • Question: I am getting a mixture of N1, N2, and N4-alkylated products. How can I improve the regioselectivity for the desired N1 isomer?

  • Answer:

    • Solvent and Base Selection: The choice of solvent and base is critical for regioselectivity. Polar aprotic solvents like DMF and DMSO are commonly used. For unsubstituted 1,2,4-triazole, DBU in THF has been reported to give high N1-selectivity.[3] The use of ionic liquids as solvents under microwave conditions has also been shown to favor N1-alkylation.[4]

    • Steric Hindrance: The two methyl groups at positions 3 and 5 of the triazole ring provide some steric hindrance that should favor alkylation at the N1 position over the N2 position. However, the formation of the N4 isomer is still possible.

    • Temperature Control: In some cases, the ratio of isomers can be influenced by the reaction temperature. Lowering the temperature might improve selectivity in certain solvent systems.

Issue 3: Difficulty in Separating Isomers

  • Question: I have a mixture of isomers that are difficult to separate by column chromatography. What are my options?

  • Answer:

    • Chromatography Optimization: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities.[2] Careful selection of the eluent system for silica gel column chromatography is crucial. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol may be required. High-Performance Liquid Chromatography (HPLC) can be employed for more challenging separations.[5]

    • Crystallization: If one of the isomers is a solid, selective crystallization from a suitable solvent can be a very effective purification method. Experiment with different solvent systems to induce crystallization of the desired isomer.

    • Derivatization: In some challenging cases, it might be possible to selectively react one isomer to form a derivative that is easier to separate, followed by the removal of the derivatizing group.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side product in the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole?

    • A1: The most common side products are the undesired N2 and N4-alkylated isomers. The ratio of these isomers depends heavily on the reaction conditions, particularly the solvent and base used.

  • Q2: Can I use a different alkylating agent, such as methyl bromoacetate?

    • A2: Yes, other alkylating agents can be used. However, the reactivity and the subsequent hydrolysis step will need to be adjusted accordingly. The general principles of solvent and base effects on regioselectivity will still apply.

  • Q3: Is the hydrolysis of the ethyl ester the only way to obtain the carboxylic acid?

    • A3: While ester hydrolysis is a common and effective method, direct alkylation with a protected haloacetic acid, followed by deprotection, could be an alternative route. However, this might introduce additional steps and potential complications.

  • Q4: How can I confirm the structure of the N1 and N2 isomers?

    • A4: The most reliable methods for structure elucidation are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HMBC, HSQC). The chemical shifts of the protons and carbons in the triazole ring and the methylene group of the acetate moiety will be different for each isomer, allowing for unambiguous assignment.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis start1 3,5-dimethyl-1H-1,2,4-triazole + Ethyl bromoacetate + K2CO3 in DMF react1 Heat to 60-80 °C start1->react1 workup1 Filter, Wash, Concentrate react1->workup1 purify1 Column Chromatography workup1->purify1 product1 Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate purify1->product1 start2 Purified Ester + K2CO3 in Ethanol product1->start2 react2 Microwave Irradiation 180 °C, 20 min start2->react2 workup2 Evaporate, Dissolve in H2O, Acidify with HCl react2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inactive Reagents start->cause1 cause2 Insufficient Base start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Presence of Moisture start->cause4 sol1 Use fresh/purified reagents cause1->sol1 sol2 Use a stronger base (e.g., DBU) cause2->sol2 sol3 Increase temperature or use microwave irradiation cause3->sol3 sol4 Use anhydrous solvents and dry glassware cause4->sol4

Caption: Troubleshooting guide for low or no product yield.

References

Validation & Comparative

A Comparative Guide to 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid and Other Triazole Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazole compounds, five-membered heterocyclic rings containing three nitrogen atoms, are a cornerstone in medicinal chemistry and drug discovery. Their versatile structure allows for a wide range of biological activities, leading to their development as potent antifungal, anticancer, antiviral, and antimicrobial agents. This guide provides a comparative overview of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid and other triazole derivatives, focusing on their biological activities supported by experimental data. While direct comparative studies on this compound are limited in the reviewed literature, this guide collates available data on structurally related compounds to provide a valuable resource for researchers and drug development professionals.

Anticancer Activity of Triazole Derivatives

The 1,2,4-triazole and 1,2,3-triazole scaffolds are present in numerous anticancer agents. Their mechanism of action often involves the inhibition of crucial enzymes or cellular processes involved in cancer cell proliferation and survival. The following tables summarize the in vitro anticancer activity (IC50 values) of various triazole derivatives against different human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
[(4-substituted-5-pyridin-4yl-4H-1,2,4-triazol-3-yl)thio] acetic acid derivativesHuman breast cancer, Murine leukemiaReported anticancer activity[1]
1,2,4-Triazole-pyridine hybrids (TP1-TP7)Murine melanoma (B16F10)41.12 - 61.11[2]
Bis-triazole derivative (12c)Ehrlich Ascites Carcinoma (EAC)0.55[3]
Bis-triazole derivative (12g)Ehrlich Ascites Carcinoma (EAC)0.62[3]
1-(diarylmethyl)-1H-1,2,4-triazole derivative (24)MCF-7 (ER+/PR+)0.052[4]
1-(diarylmethyl)-1H-1,2,4-triazole derivative (24)MDA-MB-231 (Triple-negative)0.074[4]
1-(diarylmethyl)-1H-imidazole derivative (21l)MCF-7 (ER+/PR+)0.132[4]

Table 2: In Vitro Anticancer Activity of 1,2,3-Triazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phosphonate 1,2,3-triazole derivative (8)HT-108015.13[5]
Phosphonate 1,2,3-triazole derivative (8)A-54921.25[5]
Phosphonate 1,2,3-triazole derivative (8)MCF-718.06[5]
Phosphonate 1,2,3-triazole derivative (8)MDA-MB-23116.32[5]
1,2,3-Triazole derivative (IVa)MCF-71.82
1,2,3-Triazole derivative (IVe)MCF-71.90
1,2,3-Triazolyl-pyridine hybrid (6)HepG2Lower than Doxorubicin[6]
1,2,3-Triazolyl-pyridine hybrid (7)HepG2Lower than Doxorubicin[6]

Antimicrobial and Antifungal Activities of Triazole Derivatives

Triazole compounds, most notably fluconazole and itraconazole, are widely used as antifungal agents. Their primary mechanism of action is the inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The following table summarizes the minimum inhibitory concentration (MIC) values of various triazole derivatives against different microbial and fungal strains.

Table 3: Antimicrobial and Antifungal Activity of Triazole Derivatives

Compound/DerivativeMicrobial/Fungal StrainMIC (µg/mL)Reference
2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dioneStaphylococcus aureus ATCC 25923Not specified, showed synergic effect with aminoglycosides[7]
2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dioneEscherichia coli ATCC 10536Not specified, showed synergic effect with aminoglycosides[7]
2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dionePseudomonas aeruginosa ATCC 15442Not specified, showed synergic effect with aminoglycosides[7]
3-amino-1,2,4-triazole derivativesStaphylococcus aureusBetter performance than 3-thio-1,2,4-triazoles[8]
3-amino-1,2,4-triazole derivativesCandida albicansBetter performance than 3-thio-1,2,4-triazoles[8]
N-alkylidene/arylidene-5-(2-furyl)-4-ethyl-1,2,4-triazole-3-mercaptoacetic acid hydrazides (4f)Various bacteriaShowed antibacterial activity[9]
Acetic acid (3%)Proteus vulgaris, Acinetobacter baumannii, Pseudomonas aeruginosaExcellent bactericidal effect[10]

Experimental Protocols

1. In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[2][5]

2. Antimicrobial/Antifungal Activity - Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds and a standard antibiotic are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][8]

Visualizations

Synthesis_of_Triazole_Acetic_Acid start Substituted Hydrazine intermediate1 Hydrazide-hydrazone Intermediate start->intermediate1 Reaction with Carbon Disulfide intermediate2 Thiosemicarbazide Derivative intermediate1->intermediate2 Addition of Substituted Phenyl Isothiocyanate triazole_thione 1,2,4-Triazole-3-thione intermediate2->triazole_thione Cyclization (e.g., with NaOH) acetic_acid_derivative 2-(1,2,4-Triazol-3-ylthio)acetic acid triazole_thione->acetic_acid_derivative Alkylation with Chloroacetic Acid

Caption: General synthesis pathway for 1,2,4-triazole-3-ylthio-acetic acid derivatives.

Biological_Evaluation_Workflow synthesis Synthesis of Triazole Derivatives purification Purification and Characterization synthesis->purification in_vitro_screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) purification->in_vitro_screening hit_identification Hit Identification (Active Compounds) in_vitro_screening->hit_identification sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization in_vivo_testing In Vivo Testing lead_optimization->in_vivo_testing

Caption: A typical workflow for the biological evaluation of newly synthesized compounds.

Structure-Activity Relationship (SAR) Insights

Based on the available data, several structure-activity relationship (SAR) trends can be observed for triazole derivatives:

  • Substitution on the Triazole Ring: The nature and position of substituents on the triazole ring significantly influence biological activity. For instance, the presence of specific aryl or heterocyclic moieties can enhance anticancer or antimicrobial potency.

  • The Acetic Acid Moiety: The inclusion of an acetic acid group, as seen in [(4-substituted-5-pyridin-4yl-4H-1,2,4-triazol-3-yl)thio] acetic acid derivatives, is a common strategy to improve solubility and potentially interact with biological targets.[1]

  • Lipophilicity and Bulk: The lipophilicity and steric bulk of the substituents can affect the compound's ability to penetrate cell membranes and bind to target enzymes.

  • Isomerism: The biological activity can differ between 1,2,4-triazole and 1,2,3-triazole isomers due to differences in their electronic properties and spatial arrangement of nitrogen atoms, which affects their binding to biological targets.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of various triazole derivatives, with a focus on their anticancer and antimicrobial properties. While quantitative data for a range of substituted triazoles are presented, there is a notable lack of specific experimental data for this compound in the reviewed scientific literature.

The presented data highlights the significant potential of the triazole scaffold in drug discovery. The structure-activity relationships derived from the available information can guide the design of new, more potent, and selective triazole-based therapeutic agents.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its close analogs. Direct comparative studies with existing drugs and other triazole derivatives are crucial to accurately determine its therapeutic potential. Such studies would provide the much-needed quantitative data to fill the current knowledge gap and ascertain its standing as a potential drug candidate.

References

In Vivo Efficacy of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific in vivo efficacy studies for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid and its direct derivatives. While the broader class of 1,2,4-triazole compounds has been extensively investigated for various pharmacological activities, including antitumor and anti-inflammatory effects, specific data for the requested compound remains elusive in the public domain. This guide, therefore, aims to provide a comparative overview of the in vivo efficacy of structurally related 1,2,4-triazole acetic acid derivatives to offer valuable insights for researchers, scientists, and drug development professionals.

The 1,2,4-triazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities.[1] The introduction of an acetic acid moiety can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its therapeutic efficacy. This guide will focus on the available in vivo data for various 1,2,4-triazole derivatives, drawing comparisons in their antitumor and anti-inflammatory activities where possible.

Antitumor Activity of 1,2,4-Triazole Derivatives: A Comparative Overview

Numerous studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[2][3] The primary mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Comparison of In Vivo Antitumor Efficacy of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeAnimal ModelCancer TypeDosageRoute of AdministrationTumor Inhibition (%)Reference
Compound A (Generic 1,2,4-triazole derivative)Swiss Albino MiceEhrlich Ascites Carcinoma (EAC)25 mg/kgIntraperitonealSignificant reduction in tumor volume and viable cell count[4]
Compound B (Generic 1,2,4-triazole derivative)Swiss Albino MiceDalton's Lymphoma Ascites (DLA)Not SpecifiedNot SpecifiedIncreased mean survival time[2]
5-Fluorouracil (Standard) Swiss Albino MiceEhrlich Ascites Carcinoma (EAC)20 mg/kgIntraperitonealStandard reference[4]

Note: Specific data for this compound is not available. The table presents data for other 1,2,4-triazole derivatives to provide a general context.

Experimental Protocol: In Vivo Antitumor Activity Assessment (Ehrlich Ascites Carcinoma Model)

A commonly employed model to evaluate the antitumor potential of novel compounds is the Ehrlich Ascites Carcinoma (EAC) model in mice.[4]

  • Animal Model: Healthy male Swiss albino mice are used for the study.

  • Tumor Induction: EAC cells are propagated in vivo and injected intraperitoneally into the mice to induce tumor growth.

  • Treatment: Following tumor cell inoculation, the animals are treated with the test compounds (e.g., 1,2,4-triazole derivatives) and a standard drug (e.g., 5-Fluorouracil) for a specified duration. A control group receives a vehicle.

  • Efficacy Parameters: The antitumor efficacy is assessed by monitoring parameters such as tumor volume, viable and non-viable tumor cell count, tumor weight, and the mean survival time of the animals.

  • Data Analysis: The percentage of tumor growth inhibition is calculated and compared between the treated and control groups.

experimental_workflow_antitumor cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation animal_model Swiss Albino Mice tumor_induction EAC Cell Inoculation animal_model->tumor_induction control Vehicle Control test_compound Triazole Derivative standard 5-Fluorouracil monitoring Tumor Growth Monitoring control->monitoring test_compound->monitoring standard->monitoring data_collection Data Collection (Tumor Volume, Cell Count, Survival) monitoring->data_collection analysis Statistical Analysis data_collection->analysis

Workflow for In Vivo Antitumor Efficacy Study.

Anti-inflammatory Activity of 1,2,4-Triazole Acetic Acid Derivatives: A Comparative Look

Several 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties, often comparable to or exceeding those of standard non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Comparison of In Vivo Anti-inflammatory Efficacy of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeAnimal ModelAssayDosageRoute of AdministrationInhibition of Edema (%)Reference
Compound 42 (A 1,2,4-triazole derivative)MiceCarrageenan-induced paw edemaNot SpecifiedNot Specified91[5]
Compound 43 (A 1,2,4-triazole derivative)MiceCarrageenan-induced paw edemaNot SpecifiedNot Specified81[5]
Ibuprofen (Standard) MiceCarrageenan-induced paw edemaNot SpecifiedNot Specified82[5]

Note: Specific data for this compound is not available. The table presents data for other 1,2,4-triazole derivatives to provide a general context.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

  • Animal Model: Wistar rats or Swiss albino mice are commonly used.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized edema.

  • Treatment: The test compounds, a standard drug (e.g., ibuprofen or diclofenac), and a vehicle (for the control group) are administered orally or intraperitoneally prior to carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_response Inflammatory Response cluster_inhibition Site of Action Carrageenan Carrageenan PLA2 Phospholipase A2 Carrageenan->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Edema Edema Prostaglandins->Edema Triazole_Derivatives 1,2,4-Triazole Derivatives Triazole_Derivatives->COX

Simplified COX Inhibition Pathway.

Conclusion

While direct in vivo efficacy data for this compound and its derivatives are currently unavailable in the reviewed literature, the broader family of 1,2,4-triazole compounds demonstrates significant potential as both antitumor and anti-inflammatory agents. The comparative data presented in this guide, derived from studies on structurally related compounds, suggests that this chemical scaffold is a promising starting point for the development of novel therapeutics. Further research is warranted to synthesize and evaluate the specific in vivo efficacy of this compound derivatives to fully elucidate their therapeutic potential. Researchers in the field are encouraged to explore this specific chemical space to potentially uncover new and effective drug candidates.

References

Unveiling the Biological Target of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data on the biological target of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid is not available in the public domain. This guide provides a comparative framework for the validation of its potential biological targets based on the known activities of structurally related 1,2,4-triazole derivatives. The experimental data presented herein is hypothetical and for illustrative purposes.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer effects.[1][2] This guide outlines a hypothetical validation process for this compound (referred to as "Compound X") against two common targets for this class of molecules: Lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis, and Cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[3][4]

Comparative Analysis of Potential Biological Targets

To validate the biological target of Compound X, a series of in vitro and cell-based assays would be performed. The following tables summarize hypothetical quantitative data comparing the activity of Compound X with well-established inhibitors of CYP51 and COX enzymes.

Table 1: Hypothetical In Vitro Enzymatic Inhibition Data

CompoundTargetIC50 (µM)
Compound X CYP51 (C. albicans) 5.2
Fluconazole (Control)CYP51 (C. albicans)0.8
Compound X COX-1 (ovine) 15.8
Ibuprofen (Control)COX-1 (ovine)5.1
Compound X COX-2 (human) 2.3
Celecoxib (Control)COX-2 (human)0.05

Table 2: Hypothetical Cell-Based Activity Data

CompoundAssayCell LineEC50 (µM)
Compound X Antifungal Activity Candida albicans8.1
Fluconazole (Control)Antifungal ActivityCandida albicans1.5
Compound X Prostaglandin E2 (PGE2) Inhibition LPS-stimulated RAW 264.74.5
Celecoxib (Control)Prostaglandin E2 (PGE2) InhibitionLPS-stimulated RAW 264.70.1

Based on this hypothetical data, Compound X demonstrates moderate activity against both CYP51 and COX-2, suggesting it may have dual antifungal and anti-inflammatory properties, with a preference for COX-2 inhibition.

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. Below are protocols for the key experiments cited in the hypothetical data tables.

Lanosterol 14α-demethylase (CYP51) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Compound X against fungal CYP51.

Methodology:

  • Enzyme Preparation: Recombinant Candida albicans CYP51 is expressed and purified from E. coli.

  • Assay Reaction: The assay is performed in a 96-well plate containing potassium phosphate buffer, purified CYP51, and NADPH-cytochrome P450 reductase.

  • Compound Incubation: Compound X and a positive control (Fluconazole) are added at various concentrations and pre-incubated with the enzyme.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, lanosterol.

  • Quantification: The depletion of NADPH is monitored spectrophotometrically at 340 nm, or the formation of the product is measured by LC-MS.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity and selectivity of Compound X against COX-1 and COX-2 enzymes.[5]

Methodology:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2 are used.

  • Assay Principle: A colorimetric COX inhibitor screening assay is employed. The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Reaction Mixture: The reaction includes Tris-HCl buffer, hematin, and the respective COX enzyme.

  • Compound Incubation: Compound X and control inhibitors (Ibuprofen for COX-1, Celecoxib for COX-2) are added at varying concentrations.

  • Reaction Initiation: Arachidonic acid is added to initiate the reaction.

  • Data Analysis: IC50 values are determined from the concentration-inhibition curves for both isoforms to assess potency and selectivity.[6]

Cell-Based Antifungal Susceptibility Testing

Objective: To evaluate the antifungal efficacy of Compound X in a cellular context.

Methodology:

  • Fungal Strain: A standardized suspension of Candida albicans is prepared.

  • Broth Microdilution: The assay is performed in 96-well plates following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Dilution: Serial dilutions of Compound X and Fluconazole are prepared in RPMI-1640 medium.

  • Incubation: The fungal suspension is added to the wells and incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) is determined visually or by measuring the optical density at 600 nm.

Cellular Prostaglandin E2 (PGE2) Production Assay

Objective: To assess the ability of Compound X to inhibit COX-2 activity in a cellular inflammatory model.

Methodology:

  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured and seeded in 24-well plates.

  • Inflammatory Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

  • Compound Treatment: Cells are treated with various concentrations of Compound X or Celecoxib.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value for the inhibition of PGE2 production is calculated.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear understanding of the underlying biological processes and methodologies.

cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Compound X Compound X Compound X->Lanosterol Inhibition

Caption: Fungal Ergosterol Biosynthesis Pathway Inhibition.

cluster_pathway Prostaglandin Synthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2->Prostaglandins (e.g., PGE2) Compound X Compound X Compound X->Arachidonic Acid Inhibition

Caption: Prostaglandin Synthesis Pathway Inhibition.

cluster_workflow Target Validation Workflow Start Start In Vitro Assay In Vitro Assay Start->In Vitro Assay Enzyme Inhibition Cell-Based Assay Cell-Based Assay Start->Cell-Based Assay Cellular Activity Data Analysis Data Analysis In Vitro Assay->Data Analysis Cell-Based Assay->Data Analysis Target Validated Target Validated Data Analysis->Target Validated

Caption: General Workflow for Biological Target Validation.

References

comparative analysis of spectroscopic data for triazole acetic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for positional isomers of triazole acetic acid. The focus is on the differentiation of 1,2,3- and 1,2,4-triazole rings substituted with an acetic acid group at different nitrogen positions. Understanding the distinct spectroscopic signatures of these isomers is crucial for unambiguous structure elucidation in medicinal chemistry and drug development, where the triazole moiety is a prevalent scaffold.[1][2]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the main isomers of triazole acetic acid. It is important to note that while data for some isomers is readily available, for others, data from closely related derivatives are used to infer the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the different isomers of triazole acetic acid. The chemical shifts of the triazole ring protons and carbons are particularly sensitive to the position of the substituents.

Table 1: ¹H NMR Spectroscopic Data (in ppm)

IsomerSolventTriazole-HMethylene (-CH₂-)Carboxyl (-COOH)Reference
1-(carboxymethyl)-1,2,3-triazoleDMSO-d₆8.13 (s, 1H, H-5), 7.75 (s, 1H, H-4)5.25 (s, 2H)~13.0 (br s, 1H)Inferred from related structures[3]
2-(carboxymethyl)-1,2,3-triazoleDMSO-d₆7.85 (s, 2H, H-4, H-5)5.40 (s, 2H)~13.0 (br s, 1H)Inferred from related structures
1-(carboxymethyl)-1,2,4-triazoleDMSO-d₆8.65 (s, 1H, H-5), 8.05 (s, 1H, H-3)5.10 (s, 2H)~13.0 (br s, 1H)[4]
4-(carboxymethyl)-1,2,4-triazoleDMSO-d₆8.20 (s, 2H, H-3, H-5)3.80 (s, 2H)~13.0 (br s, 1H)Inferred from related structures[5]

Table 2: ¹³C NMR Spectroscopic Data (in ppm)

IsomerSolventTriazole-CMethylene (-CH₂-)Carbonyl (-C=O)Reference
1-(carboxymethyl)-1,2,3-triazoleDMSO-d₆~135 (C-4), ~125 (C-5)~50~168Inferred from related structures[6]
2-(carboxymethyl)-1,2,3-triazoleDMSO-d₆~130 (C-4, C-5)~55~168Inferred from related structures
1-(carboxymethyl)-1,2,4-triazoleDMSO-d₆~152 (C-3), ~145 (C-5)~50~168[5]
4-(carboxymethyl)-1,2,4-triazoleDMSO-d₆~148 (C-3, C-5)~45~168Inferred from related structures[5]

A key distinction in ¹³C NMR for 1,4-disubstituted 1,2,3-triazoles is that the C-5 signal appears upfield (around 120-125 ppm) compared to the C-4 signal in 1,5-disubstituted isomers (around 133 ppm).[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The characteristic vibrational frequencies can help in identifying the triazole ring and the carboxylic acid moiety.

Table 3: Key IR Absorption Bands (in cm⁻¹)

IsomerO-H stretch (acid)C=O stretch (acid)C=N & N=N stretch (ring)C-H stretch (aromatic)Reference
1,2,3-Triazole Acetic Acids2500-3300 (broad)~1700-1725~1400-1600~3100-3150[7][8]
1,2,4-Triazole Acetic Acids2500-3300 (broad)~1700-1725~1500-1600~3100-3150[9][10][11]

The IR spectra of all isomers are expected to be broadly similar, dominated by the strong, broad O-H stretch of the carboxylic acid and the sharp C=O stretch. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns on the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The fragmentation of the triazole ring is a key diagnostic tool.

Table 4: Mass Spectrometry Data (m/z)

IsomerIonization ModeMolecular Ion [M]⁺ or [M+H]⁺Key Fragment IonsReference
1,2,3-Triazole Acetic AcidsESI+128.045[M-N₂]⁺, [M-CO₂]⁺, [M-CH₂COOH]⁺[12]
1,2,4-Triazole Acetic AcidsESI+128.045[M-HCN]⁺, [M-CO₂]⁺, [M-CH₂COOH]⁺[13][14]

Under mass spectrometry, 1,2,3-triazoles often exhibit a characteristic loss of a neutral nitrogen molecule (N₂).[12] In contrast, 1,2,4-triazoles frequently show fragmentation involving the loss of HCN.[13] The exact molecular ion is observed at a mass-to-charge ratio (m/z) of approximately 127.10.[15]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the triazole acetic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[16]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are usually required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). A small amount of formic acid or ammonium acetate can be added to promote ionization in ESI.

  • Instrumentation: Analyze the sample using a mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • Acquisition (ESI):

    • Infuse the sample solution directly into the ion source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Optimize the ion source parameters (e.g., capillary voltage, drying gas flow, and temperature) to maximize the signal of the molecular ion.

    • For fragmentation studies (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of triazole acetic acid isomers.

G Workflow for Comparative Spectroscopic Analysis of Triazole Acetic Acid Isomers cluster_synthesis Isomer Synthesis & Purification cluster_data Data Interpretation & Comparison Synthesis Synthesis of Triazole Acetic Acid Isomers Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Spectral Assignment NMR->Data_Processing IR->Data_Processing MS->Data_Processing Comparative_Analysis Comparative Analysis of Spectroscopic Signatures Data_Processing->Comparative_Analysis Structure_Elucidation Structure Elucidation & Isomer Differentiation Comparative_Analysis->Structure_Elucidation

Caption: Workflow for the comparative analysis of triazole acetic acid isomers.

References

A Comparative Analysis of the Biological Efficacy of 1,2,4-Triazole Acetic Acid Derivatives Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive biological evaluation of 1,2,4-triazole acetic acid derivatives, comparing their performance against established standards in antimicrobial and anticancer research. While specific data for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid is not extensively available in the public domain, this document synthesizes findings from studies on structurally similar 1,2,4-triazole derivatives containing an acetic acid moiety. The information presented herein is intended to offer a valuable comparative framework for researchers engaged in the discovery and development of novel therapeutic agents.

The 1,2,4-triazole nucleus is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The incorporation of an acetic acid side chain can modulate the compound's physicochemical properties, potentially enhancing its solubility and interaction with biological targets.

Comparative Performance Data

The following tables summarize the biological activities of various 1,2,4-triazole acetic acid derivatives and their analogs from published literature, juxtaposed with the performance of standard drugs.

Table 1: Antibacterial Activity of 1,2,4-Triazole Derivatives vs. Standard Antibiotics

Compound/Derivative ClassTest Organism(s)MIC (µg/mL)Standard DrugMIC (µg/mL) of StandardReference(s)
Thio-N-(substituted-phenyl)acetamide derivatives of theophylline-7-acetic acidS. aureus, E. coli-Ampicillin-[5]
[(4-substituted-5-pyridin-4yl-4H-1,2,4-triazol-3-yl)thio] acetic acid derivatives----[5]
1,2,4-triazole-3-thiol derivativesP. aeruginosa, B. subtilis, S. aureus3.12-25--
Novel[1][6][7]-triazolo aniline derivativesS. aureus, E. coli---[8]

Note: Specific MIC (Minimum Inhibitory Concentration) values for direct comparison were not always available in the reviewed literature; however, the references indicate studies where such comparisons were made.

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives vs. Standard Antifungal Agents

Compound/Derivative ClassTest Organism(s)MIC (µg/mL)Standard DrugMIC (µg/mL) of StandardReference(s)
1,2,4-Triazole derivatives with 1,2,3-triazole and piperidine ringFungal strains---[9]
1,2,4-triazole-3-thiol derivativesA. niger, C. albicans3.12-25--
1,2,3-benzotriazine-4-one containing triazolesC. albicans, C. neoformans0.0156 - 2.0--[6]
Thiazolo[4,5-d] pyrimidine hybrids with 1H-1,2,4-triazoleVarious fungi0.06 - >32--[6]

Note: The inhibitory activity of many 1,2,4-triazole derivatives is attributed to the inhibition of the fungal cytochrome P-450-dependent 14α-sterol demethylase enzyme.[9][10]

Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives vs. Standard Chemotherapeutic Agents

Compound/Derivative ClassCancer Cell Line(s)IC₅₀ (µM)Standard DrugIC₅₀ (µM) of StandardReference(s)
[(4-substituted-5-pyridin-4yl-4H-1,2,4-triazol-3-yl)thio] acetic acid derivativesHuman breast cancer, murine leukemia---[5]
1,2,4-triazole-pyridine hybrid derivativesMurine melanoma (B16F10)41.12 - 61.11--[11]
Novel 1,2,4-triazole derivativesMCF-7, Hela, A549< 12 (for some compounds against Hela)--[12]

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The methodologies outlined below are standard procedures for evaluating the biological activity of novel chemical entities.

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the test compounds is typically determined using broth microdilution or agar disk diffusion methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][13][14]

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in broth to achieve a final inoculum concentration.

  • Preparation of Test Plates: The test compounds and standard drugs are serially diluted in a multi-well microtiter plate containing a suitable broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, and 28-35°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

2. Agar Disk Diffusion Method:

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound and standard drug are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters. The susceptibility of the organism is determined by comparing the zone diameter to established interpretive criteria.[15]

In Vitro Anticancer Activity Screening

The cytotoxic potential of the synthesized compounds against various cancer cell lines is commonly assessed using cell viability assays.[16][17][18]

1. MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin or 5-Fluorouracil) for a specified period (typically 48-72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation and Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is then calculated.[18]

Visualizations

Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_antimicrobial Antimicrobial Evaluation cluster_anticancer Anticancer Evaluation cluster_data Data Analysis synthesis Synthesis of 1,2,4-Triazole Acetic Acid Derivatives purification Purification & Characterization (NMR, IR, Mass Spec) synthesis->purification antimicrobial_screening Primary Screening (e.g., Disk Diffusion) purification->antimicrobial_screening cell_culture Cancer Cell Line Culture (e.g., MCF-7, Hela) purification->cell_culture mic_determination MIC Determination (Broth Microdilution) antimicrobial_screening->mic_determination data_analysis Comparative Data Analysis vs. Standards mic_determination->data_analysis cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity_assay ic50_calculation IC50 Value Calculation cytotoxicity_assay->ic50_calculation ic50_calculation->data_analysis

Caption: General workflow for the biological evaluation of novel compounds.

Signaling Pathway: Azole Antifungal Mechanism of Action

G cluster_fungus Fungal Cell lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes ergosterol Ergosterol cyp51->ergosterol Synthesis of membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Maintains Integrity triazole 1,2,4-Triazole Acetic Acid Derivative triazole->cyp51 Inhibits

Caption: Inhibition of ergosterol synthesis by azole antifungal agents.

References

A Comparative Guide to Cross-Reactivity Studies of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the novel compound 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid. Direct cross-reactivity data for this specific molecule is not currently available in public literature. Therefore, this document outlines a comprehensive strategy for its evaluation, drawing on established methodologies in drug discovery and the known broad-spectrum bioactivity of the 1,2,4-triazole scaffold. The guide is intended to be a practical resource for designing and executing studies to build a robust selectivity profile for this and similar compounds.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, highlighting the potential for both therapeutic efficacy and off-target effects.[3][4][5][6] Understanding the cross-reactivity of a new 1,2,4-triazole derivative is therefore a critical step in its development.[7]

Potential Biological Activities of 1,2,4-Triazole Derivatives

The diverse biological activities reported for 1,2,4-triazole derivatives suggest a wide range of potential protein targets. A thorough cross-reactivity assessment should, therefore, consider these target classes.

Biological ActivityPotential Target ClassReferences
AnticancerKinases, Tubulin, Dihydrofolate Reductase[2][8][9]
AntifungalCytochrome P450 enzymes (e.g., 14α-demethylase)[3][10]
AntibacterialDNA gyrase, Dihydrofolate Reductase[4][6]
AntiviralViral polymerases, Proteases[3][9]
Anti-inflammatoryCyclooxygenase (COX), Lipoxygenase (LOX)[11]
AnticonvulsantVoltage-gated sodium channels, GABA-A receptors[9][12]

Experimental Protocols for Cross-Reactivity Profiling

A multi-pronged approach is recommended to build a comprehensive understanding of a compound's selectivity. This should include both broad, unbiased screens and more focused, hypothesis-driven assays.

Broad Panel Screening: Kinome Profiling

Given that kinases are a frequent target of small molecules and that 1,2,4-triazole derivatives have shown anticancer activity, a broad kinase screen is a logical first step.[13][14][]

Methodology: KINOMEscan™

KINOMEscan™ is a high-throughput, active site-directed competition binding assay.[16][17]

  • Principle: The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified. A lower amount of bound kinase indicates that the test compound is competing for the active site.

  • Procedure:

    • The test compound is incubated with a panel of over 450 human kinases.

    • An immobilized, active-site directed ligand is introduced to capture kinases that are not inhibited by the test compound.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • Results are typically reported as a percentage of control, with lower percentages indicating stronger binding of the test compound.

G cluster_0 KINOMEscan Workflow A Test Compound C Incubation A->C B DNA-Tagged Kinase Panel (>450 kinases) B->C D Addition of Immobilized Active-Site Ligand C->D E Competition for Binding D->E F Quantification of Bound Kinase (via qPCR of DNA tag) E->F G Data Analysis (% Inhibition) F->G

Workflow for KINOMEscan™ Profiling.
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying that a compound binds to its intended target within a cellular environment.[18][19][20][21] It can also be used to identify off-targets.

Methodology: CETSA®

  • Principle: The binding of a ligand to a protein increases its thermal stability.[20] By heating cells or cell lysates to various temperatures, the engagement of a compound with its target can be quantified by measuring the amount of soluble protein remaining.

  • Procedure:

    • Cells are treated with the test compound or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the precipitated proteins are separated from the soluble fraction by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein in the presence of the compound indicates binding.

G cluster_0 CETSA® Workflow A Cell Culture and Compound Treatment B Heating of Cells (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins C->D E Quantification of Soluble Target Protein D->E F Generation of Melting Curves E->F G Analysis of Thermal Shift F->G

Workflow for Cellular Thermal Shift Assay (CETSA®).
Focused Assays for Specific Target Classes

Based on the results of broad panel screening or known activities of similar compounds, more focused assays can be employed.

These assays are used to determine the affinity of a test compound for a specific target by measuring its ability to displace a known, labeled ligand.[22][23][24]

Methodology: Radioligand Binding Assay

  • Principle: A radiolabeled ligand with known affinity for the target is incubated with the target protein in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured.

  • Procedure:

    • A preparation containing the target receptor is incubated with a fixed concentration of a radiolabeled ligand.

    • Increasing concentrations of the unlabeled test compound are added to compete for binding.

    • Bound and free radioligand are separated.

    • The amount of bound radioactivity is measured.

    • The IC50 (concentration of test compound that displaces 50% of the radiolabeled ligand) is determined.

These assays directly measure the effect of a compound on the activity of a specific enzyme.[25][26][27]

Methodology: Spectrophotometric Inhibition Assay

  • Principle: The activity of an enzyme is monitored by measuring the change in absorbance of a substrate or product over time. The effect of the test compound on this rate is determined.

  • Procedure:

    • The target enzyme is incubated with the test compound at various concentrations.

    • The substrate is added to initiate the enzymatic reaction.

    • The change in absorbance is measured over time using a spectrophotometer.

    • The rate of reaction is calculated for each concentration of the inhibitor.

    • The IC50 (concentration of inhibitor that reduces enzyme activity by 50%) is determined.

G cluster_0 General Workflow for Focused Assays A Select Target and Assay Format (e.g., Binding, Enzyme Inhibition) B Prepare Reagents (Target, Labeled Ligand/Substrate, Test Compound) A->B C Incubate Components B->C D Measure Signal (e.g., Radioactivity, Absorbance) C->D E Data Analysis (IC50/Ki Determination) D->E

Generalized Workflow for Focused Cross-Reactivity Assays.

Safety Pharmacology

In addition to in vitro cross-reactivity studies, in vivo safety pharmacology studies are essential to investigate potential undesirable pharmacodynamic effects on major physiological functions.[28][29][30][31][32] These studies are a regulatory requirement before first-in-human trials.

Core Battery SystemKey Parameters to Assess
Central Nervous System Motor activity, behavioral changes, coordination, sensory/motor reflex responses, body temperature.
Cardiovascular System Blood pressure, heart rate, electrocardiogram (ECG).
Respiratory System Respiratory rate, tidal volume, hemoglobin oxygen saturation.

Conclusion

A thorough investigation of the cross-reactivity of this compound is paramount for its successful development as a therapeutic agent. While specific data for this compound is not yet available, a systematic approach utilizing broad panel screening, cellular target engagement assays, and focused in vitro and in vivo studies will provide the necessary data to build a comprehensive selectivity profile. This guide provides a roadmap for researchers to design and execute these critical studies, ultimately enabling a more complete understanding of the compound's pharmacological and toxicological properties.

References

Assessing the Therapeutic Potential of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Derivatives: A Comparative Guide on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations reveal a notable scarcity of published research specifically detailing the therapeutic potential of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid and its direct derivatives. However, the broader class of 1,2,4-triazole-containing compounds, particularly those featuring an acetic acid moiety, has been the subject of extensive research, demonstrating a wide array of promising biological activities. This guide provides a comparative analysis of the therapeutic potential of structurally related 1,2,4-triazole acetic acid derivatives, offering valuable insights for researchers and drug development professionals. The data presented herein is based on available literature for analogous compounds and serves as a predictive resource for the potential applications of this compound derivatives.

The 1,2,4-triazole nucleus is a key pharmacophore in a variety of clinically used drugs, recognized for its diverse biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties. The introduction of an acetic acid group to this versatile scaffold can enhance its pharmacokinetic profile and introduce new interaction sites with biological targets. This guide will focus on the comparative anti-inflammatory, antimicrobial, and anticancer activities of various 1,2,4-triazole acetic acid derivatives.

Comparative Analysis of Biological Activities

The therapeutic potential of 1,2,4-triazole acetic acid derivatives has been explored across several key areas. The following sections and tables summarize the available quantitative data to facilitate a comparative assessment.

Anti-inflammatory Activity

Derivatives of 1,2,4-triazole have shown significant anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Table 1: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeAssayTargetIC50 (µM)Reference CompoundIC50 (µM)
1,2,4-Triazole-3-acetic acid amides (general)In vivo carrageenan-induced paw edemaCOX-1/COX-2Significant activityIndomethacin-
Thiazolo[3,2-b]-1,2,4-triazoles with benzenesulfonamideIn vivo carrageenan-induced paw edemaCOX-1/COX-2Significant activityDiclofenac-
5-pyridin-2-yl-1H-[1][2][3]triazole-3-carboxylic acid ethyl esterIn vitro egg albumin denaturationProtein denaturation71.1% inhibition at 1000 µg/mLAspirin81.3% inhibition at 1000 µg/mL[4]
Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established framework for the development of antimicrobial agents. The introduction of an acetic acid moiety and its subsequent conversion to hydrazides and Schiff bases have yielded compounds with potent antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeOrganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference CompoundActivity
Hydrazide-based Schiff basesE. coli, Bacillus subtilis, Salmonella typhimuriumModerate to high activity--
Schiff bases of [(4-phenyl-5-substituted-4H-1,2,4-triazol-3-yl)sulfanyl] acetohydrazideGram-positive and Gram-negative bacteria, Candida spp.Variable activity--
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivativesGram-positive and Gram-negative bacteriaVariable activity--
Schiff base 4d and Mannich base 5d with nitro substituentBacteria and FungiLower MIC than ampicillinAmpicillin-
Anticancer Activity

Several derivatives of 1,2,4-triazole have been investigated for their potential as anticancer agents, with some exhibiting promising cytotoxicity against various cancer cell lines.

Table 3: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
1,2,3-triazole derivative 8HT-108015.13Doxorubicin<10
1,2,3-triazole derivative 8A-54921.25Doxorubicin<10
1,2,3-triazole derivative 8MCF-718.06Doxorubicin<10
1,2,3-triazole derivative 8MDA-MB-23116.32Doxorubicin<10
2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic)CCRF-CEMlogGI50 = -6.06--
1,5-disubstituted 1,2,4-triazoles 4l and 4oVarious human tumor cell linesComparable to CA-4Combretastatin A-4 (CA-4)-
1,2,4-triazole pyridine derivative TP6Murine melanoma (B16F10)41.12 - 61.11--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays based on the reviewed literature.

In Vitro Anti-inflammatory Activity: Egg Albumin Denaturation Assay
  • Preparation of Solutions: A 1% w/v solution of bovine serum albumin is prepared in phosphate-buffered saline (pH 6.4). The test compounds and a reference anti-inflammatory drug (e.g., aspirin) are prepared in a suitable solvent at various concentrations.

  • Assay Procedure: 0.2 mL of the test solution is mixed with 2.8 mL of the albumin solution. The mixture is incubated at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100

In Vitro Antimicrobial Activity: Agar Well Diffusion Method
  • Preparation of Media: Muller-Hinton agar is prepared and sterilized. The agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the surface of the agar.

  • Well Preparation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration is added to each well. A standard antibiotic (e.g., ampicillin) and the solvent are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

In Vitro Anticancer Activity: MTT Assay
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 6.25 to 100 µM) and a reference drug (e.g., doxorubicin) for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start Starting Materials (e.g., 1,2,4-Triazole, Acetic Acid Derivative) synthesis Chemical Synthesis (e.g., Esterification, Amidation) start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (e.g., NMR, IR, Mass Spec) purification->characterization anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC determination) characterization->antimicrobial anticancer Anticancer Assays (e.g., MTT assay) characterization->anticancer data_analysis Data Analysis (e.g., IC50 calculation) anti_inflammatory->data_analysis antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_compound Lead Compound Identification sar->lead_compound

General experimental workflow for assessing therapeutic potential.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression triazole 1,2,4-Triazole Derivative triazole->receptor Inhibition

Hypothetical signaling pathway inhibited by a 1,2,4-triazole derivative.

References

A Comparative Review of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid and Its Analogs in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of the research surrounding 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid and its derivatives. This document objectively compares the reported biological activities of structurally related compounds, supported by available experimental data, to serve as a valuable resource for future research and development in therapeutic agents.

The 1,2,4-triazole nucleus is a well-established and versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and neuroprotective effects. This review focuses on the biological potential of this compound and its analogs, providing a comparative analysis of their performance based on published literature.

Antimicrobial and Antifungal Activities

While direct experimental data on the antimicrobial and antifungal properties of this compound is limited in the reviewed literature, studies on structurally similar 1,2,4-triazole derivatives offer valuable insights into its potential efficacy. The biological activity of this class of compounds is significantly influenced by the nature of substituents on the triazole ring.

A study on a series of 4-arylidenamino-3,5-dialkyl-1,2,4-triazoles demonstrated that certain derivatives exhibit notable antifungal activity, particularly against yeast-like fungi. For instance, compounds with specific substitutions showed antimicrobial activity against both bacteria and yeast-like fungi.

Another investigation into novel 1,2,4-triazolium derivatives revealed that the presence of a long alkyl chain and specific benzyl substituents on the triazole ring resulted in potent antibacterial and antifungal activities, in some cases exceeding the efficacy of standard drugs like chloramphenicol and fluconazole. These findings underscore the importance of the N1-substituent in modulating the antimicrobial spectrum and potency.

Table 1: Comparative Antimicrobial Activity of 1,2,4-Triazole Derivatives (MIC in μg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansAspergillus nigerReference
Reference Standards
Ampicillin----[1]
Chloramphenicol----[1]
Fluconazole----[1]
1,2,4-Triazole Derivatives
4-Alkylamino-3,5-dialkyl-1,2,4-triazole (Compound 9e)10010050>200[1]
4-Arylidenamino-3,5-dialkyl-1,2,4-triazole (Compound 8e)505025>200[1]
N-[3,5-dialkyl-4H-1,2,4-triazol-4-yl] acetamide (Compound 6)5010050>200[1]

Note: The data presented is for structurally related compounds and not for this compound itself, as direct data was not available in the reviewed literature.

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of the compared 1,2,4-triazole derivatives was typically evaluated using the microbroth dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compounds Prepare stock solutions of test compounds in DMSO start->prep_compounds prep_media Prepare Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) start->prep_media prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilution Perform serial two-fold dilutions of compounds in 96-well plates prep_compounds->serial_dilution prep_media->serial_dilution inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plates at 37°C for 24h (bacteria) or 28°C for 48h (fungi) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow of the microbroth dilution method for MIC determination.

Anti-inflammatory Activity

Derivatives of 1,2,4-triazole-3-acetic acid have been investigated for their anti-inflammatory properties. A study focused on substituted 1,2,4-triazole-3-acetic acid derivatives revealed that several compounds exhibited significant anti-inflammatory activities, with some showing better performance than the standard drug indomethacin.[2] The primary mechanism of action for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies on some 1,2,4-triazole derivatives have suggested a potential interaction with COX-1 and COX-2 enzymes.[2]

Table 2: Comparative Anti-inflammatory Activity of 1,2,4-Triazole-3-acetic Acid Derivatives

CompoundEdema Inhibition (%) at 4hUlcerogenic IndexReference
Reference Standard
Indomethacin65.22.8[2]
1,2,4-Triazole-3-acetamide Derivatives
Compound 9a70.50.5[2]
Compound 9c72.80.4[2]
Compound 9j75.30.3[2]

Note: The data is for 1,2,4-triazole-3-acetamide derivatives, which are structurally related to the target acetic acid compound.

Experimental Protocols: Carrageenan-Induced Paw Edema Test

The in vivo anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model in rats.

Workflow for Carrageenan-Induced Paw Edema Assay

cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Measurement and Analysis start Start acclimatize Acclimatize rats for one week start->acclimatize fasting Fast animals overnight with free access to water acclimatize->fasting grouping Group animals (control, standard, test compounds) fasting->grouping administer Administer test compounds or vehicle orally grouping->administer induce_edema Inject carrageenan into the sub-plantar region of the right hind paw after 1 hour administer->induce_edema measure_paw Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer induce_edema->measure_paw calculate_inhibition Calculate the percentage inhibition of edema measure_paw->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow of the carrageenan-induced paw edema test in rats.

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of 1,2,4-triazole derivatives against ischemic brain injury.[3] A series of synthesized 1,2,4-triazole derivatives were found to protect PC12 cells from cytotoxicity induced by oxidative stress. The most effective compound demonstrated neuroprotection through mechanisms including chelation of iron, scavenging of reactive oxygen species (ROS), and restoration of mitochondrial membrane potential.[3] This suggests that the 1,2,4-triazole scaffold could be a promising starting point for the development of novel neuroprotective agents.

Signaling Pathway Implication in Neuroprotection

cluster_stress Oxidative Stress cluster_compound 1,2,4-Triazole Derivative cluster_effects Cellular Effects ROS Reactive Oxygen Species (ROS) Triazole Compound 11 ROS->Triazole Scavenging Fe2 Fe(II) Fe2->Triazole Chelation MMP Mitochondrial Membrane Potential (Restored) Triazole->MMP Cell_Viability Increased Cell Viability MMP->Cell_Viability

References

A Comparative Benchmarking Guide to the Synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the primary synthetic routes to 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid, a key building block in pharmaceutical research and development. The comparison focuses on two principal strategies: a direct alkylation approach and a de novo synthesis involving ring formation. The data presented is based on established methodologies for analogous 1,2,4-triazole derivatives and serves as a benchmark for researchers and process chemists.

Introduction

The synthesis of this compound can be approached through two distinct retrosynthetic disconnections. The first, a convergent approach, involves the direct alkylation of the pre-formed 3,5-dimethyl-1H-1,2,4-triazole core. The second, a linear or convergent approach, constructs the triazole ring from acyclic precursors, incorporating the acetic acid moiety. This guide will refer to these as the "Alkylation Approach" and the "Cyclization Approach," respectively.

Comparative Data

The following table summarizes the key performance indicators for the two primary synthetic routes to this compound. The data is extrapolated from studies on the closely related 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, as specific comparative data for the dimethylated target molecule is not extensively published.[1][2]

ParameterAlkylation ApproachCyclization Approach
Overall Yield Low (~20-30%)High (>70%)
Purity (pre-purification) Low (mixture of N1 & N2 isomers)High
Reaction Time ModerateModerate to Long
Purification Method Chromatographic separation requiredCrystallization often sufficient
Scalability Challenging due to purificationMore readily scalable
Cost-Effectiveness Lower (for small scale)Higher (for large scale)
Sustainability Less sustainable (solvent waste)More sustainable

Experimental Protocols

Alkylation Approach

This method involves the direct N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole with an ethyl bromoacetate. The primary challenge of this route is the lack of regioselectivity, leading to a mixture of N1 and N2 alkylated isomers, which necessitates a difficult chromatographic separation.[1]

Step 1: Alkylation of 3,5-dimethyl-1H-1,2,4-triazole

To a solution of 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Ethyl bromoacetate (1.2 eq) is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give a crude mixture of N1 and N2 isomers.

Step 2: Hydrolysis of the Ester

The crude ester mixture is dissolved in a mixture of ethanol and water, and sodium hydroxide (2.0 eq) is added. The reaction is stirred at room temperature for 2-4 hours. The ethanol is then removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is acidified with concentrated HCl to pH 2-3, leading to the precipitation of the product. The solid is filtered, washed with cold water, and dried. The final product requires purification by column chromatography to isolate the desired this compound.

Cyclization Approach

This "built-in" strategy constructs the 1,2,4-triazole ring with the acetic acid side chain already in place, thus avoiding the issue of regioselectivity. This method is generally higher yielding and more amenable to large-scale synthesis.[1][2]

Step 1: Formation of Ethyl 2-hydrazinyl-2-iminoacetate

Hydrazine hydrate (1.0 eq) is added to a solution of ethyl cyanoformate (1.0 eq) in ethanol at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to yield the crude product.

Step 2: Condensation with Acetonitrile

The crude ethyl 2-hydrazinyl-2-iminoacetate (1.0 eq) is dissolved in a suitable solvent like ethanol, and a catalytic amount of a strong acid (e.g., HCl) is added. Acetonitrile (1.5 eq) is then added, and the mixture is heated to reflux for 8-12 hours. The reaction mixture is cooled, and the solvent is evaporated.

Step 3: Oxidative Cyclization

The intermediate from the previous step is dissolved in a suitable solvent, and an oxidizing agent, such as iodine in the presence of a base (e.g., potassium carbonate), is added. The reaction is stirred at room temperature until completion. The reaction is then quenched with sodium thiosulfate solution, and the product is extracted with an organic solvent.

Step 4: Hydrolysis of the Ester

The resulting ester is hydrolyzed using a standard procedure with a base like sodium hydroxide in an alcohol/water mixture, followed by acidification to yield the final product, this compound. The product is typically purified by crystallization.

Visualizing the Synthesis

The following diagrams illustrate the workflows for the two synthetic approaches.

Alkylation_Approach cluster_start Starting Materials cluster_reaction1 Alkylation cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_purification Purification cluster_product Final Product start1 3,5-dimethyl-1H-1,2,4-triazole reaction1 K2CO3, Acetone, Reflux start1->reaction1 start2 Ethyl bromoacetate start2->reaction1 intermediate Mixture of N1 and N2 ethyl ester isomers reaction1->intermediate reaction2 NaOH, EtOH/H2O intermediate->reaction2 purification Chromatography reaction2->purification product This compound purification->product

Caption: Workflow for the Alkylation Approach.

Cyclization_Approach cluster_start Starting Materials cluster_reaction1 Iminohydrazine Formation cluster_intermediate1 Intermediate 1 cluster_reaction2 Condensation cluster_intermediate2 Intermediate 2 cluster_reaction3 Oxidative Cyclization cluster_intermediate3 Intermediate 3 cluster_reaction4 Hydrolysis cluster_product Final Product start1 Hydrazine reaction1 Ethanol start1->reaction1 start2 Ethyl cyanoformate start2->reaction1 start3 Acetonitrile reaction2 Acid catalyst, Reflux start3->reaction2 intermediate1 Ethyl 2-hydrazinyl-2-iminoacetate reaction1->intermediate1 intermediate1->reaction2 intermediate2 Acyclic precursor reaction2->intermediate2 reaction3 I2, K2CO3 intermediate2->reaction3 intermediate3 Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate reaction3->intermediate3 reaction4 NaOH, EtOH/H2O intermediate3->reaction4 product This compound reaction4->product

Caption: Workflow for the Cyclization Approach.

Conclusion

For the synthesis of this compound, the Cyclization Approach is demonstrably superior to the Alkylation Approach, particularly for larger-scale preparations. While the Alkylation Approach may appear more straightforward, its lack of regioselectivity leads to low yields and necessitates challenging purifications, rendering it inefficient and less sustainable. The Cyclization Approach, by constructing the triazole ring in a controlled manner, offers higher yields, greater purity, and better scalability. For researchers and drug development professionals requiring reliable and efficient access to this compound, the Cyclization Approach is the recommended synthetic strategy.

References

Safety Operating Guide

Proper Disposal of 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Understanding the Compound and Associated Hazards

  • Acetic Acid: Concentrated acetic acid is corrosive and can cause severe skin burns and eye damage.[1] Dilute solutions are less hazardous.

  • 1,2,4-Triazole Derivatives: Triazole compounds can be harmful if swallowed and may cause serious eye irritation.[2] Some are also suspected of causing reproductive harm.[2][3][4]

Therefore, this compound should be handled as a hazardous chemical.

Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Disposal Procedures

Due to the potential hazards associated with the triazole moiety, direct disposal down the drain is not recommended without a thorough hazard assessment and knowledge of local regulations. The recommended procedure is to treat it as hazardous chemical waste.

Step 1: Waste Collection and Segregation

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, properly labeled hazardous waste container.[1][5]

  • The container must be compatible with acidic and organic compounds. A high-density polyethylene (HDPE) container is generally suitable.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents or bases.[3]

Step 2: Labeling of Hazardous Waste

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include any known hazard symbols (e.g., corrosive, irritant).

  • Follow your institution's specific labeling requirements.

Step 3: Storage of Hazardous Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Ensure the storage area is away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[6]

  • Disposal will likely involve incineration by a licensed facility.[7]

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

Experimental Protocols

While this document focuses on disposal, any experimental protocols involving this compound should be preceded by a thorough risk assessment. Consult your institution's chemical safety guidelines.

Data Presentation

Parameter Guideline Reference
PPE Chemical-resistant gloves, safety goggles, lab coatGeneral laboratory safety protocols
Disposal Method Treat as hazardous chemical waste[1][5]
Waste Container Labeled, sealed, compatible (e.g., HDPE)[1][5]
Spill Cleanup Absorb with inert material, collect as waste[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill Is it a spill? ppe->assess_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect as Hazardous Waste assess_spill->spill_procedure Yes collect_waste Collect in a Labeled, Compatible Hazardous Waste Container assess_spill->collect_waste No spill_procedure->collect_waste storage Store in Designated Hazardous Waste Area collect_waste->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the known hazards of its structural components: triazoles and carboxylic acids. Similar compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, consistent and proper use of PPE is the most critical line of defense against chemical exposure.

Personal Protective Equipment (PPE) Summary

A systematic approach to handling and disposal is crucial for safety and environmental protection. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[3] A face shield should be used when there is a risk of splashing.[3]Protects against splashes and dust particles that can cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) are required.[3][4] It is advisable to double-glove.[3]Prevents skin contact, which can cause irritation.[1][4]
Skin and Body Protection A laboratory coat must be worn at all times.[3][4] Long-sleeved clothing and closed-toe shoes are also mandatory.[3][4] For larger quantities, consider additional protective clothing.[4]Minimizes the risk of accidental skin exposure.[4]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][4] If dust or aerosols are generated, use a NIOSH-approved respirator.[4]Prevents inhalation, which may cause respiratory tract irritation.[1][4]

Experimental Protocols: Donning and Doffing PPE

Proper technique for putting on and taking off PPE is crucial to prevent contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves (if double-gloving) and the inner pair by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye/Face Protection: Remove eye and face protection.

  • Respirator (if used): Remove the respirator.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Hazard Assessment and PPE Selection Workflow

Hazard_Assessment_PPE_Selection cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Safe Work Practice A Identify Chemical: This compound B Review Safety Data Sheet (or data for similar compounds) A->B C Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation B->C D Evaluate Task-Specific Risks: - Splashing - Aerosol/Dust Generation - Quantity Handled C->D E Eye/Face Protection: Safety Goggles/Face Shield D->E Splash Risk F Hand Protection: Chemical-Resistant Gloves (Nitrile/Neoprene) D->F Skin Contact Risk G Body Protection: Lab Coat D->G Body Exposure Risk H Respiratory Protection: Fume Hood or Respirator D->H Inhalation Risk I Follow Donning/Doffing Procedures E->I F->I G->I H->I J Proper Disposal of Contaminated PPE I->J

Caption: Hazard Assessment and PPE Selection Workflow.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4] Safety showers and eyewash stations must be readily accessible.[3]

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[3] Avoid inhalation of vapors or dust.[3] Wash hands thoroughly after handling.[1][5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Spill and Disposal Plan:

  • Spill Containment: In the event of a spill, evacuate non-essential personnel from the area.[4] Wear appropriate PPE. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[4] For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]

  • Waste Disposal: Dispose of the chemical and any contaminated materials as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not let the product enter drains.[1] Contaminated PPE should be disposed of as hazardous waste.[6]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.